a-(Fmoc-amino)-cyclopropaneacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-55-5 | |
| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α-(Fmoc-amino)-cyclopropaneacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining α-(Fmoc-amino)-cyclopropaneacetic acid, a valuable building block for the development of conformationally constrained peptides in drug discovery. The unique structural features of the cyclopropane ring impart enhanced metabolic stability and receptor-binding affinity to peptides, making this class of non-proteinogenic amino acids highly sought after.[1] This guide delves into the core synthetic methodologies, including asymmetric cyclopropanation, the Kulinkovich-de Meijere reaction, and a novel Hofmann rearrangement-based approach. Each section provides a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each method. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate these valuable scaffolds into their therapeutic pipelines.
Introduction: The Significance of Cyclopropane-Containing Amino Acids in Medicinal Chemistry
The incorporation of non-natural amino acids into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Cyclopropane-containing amino acids have emerged as particularly valuable building blocks due to the unique conformational constraints imposed by the three-membered ring.[1] This rigidity can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[2] Furthermore, the cyclopropyl group is resistant to enzymatic degradation, which can significantly extend the in vivo half-life of a peptide drug.[3]
The target molecule of this guide, α-(Fmoc-amino)-cyclopropaneacetic acid, is a versatile precursor for solid-phase peptide synthesis (SPPS), allowing for the seamless incorporation of the cyclopropane moiety into a growing peptide chain.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, providing an orthogonal protection strategy that is compatible with acid-labile side-chain protecting groups commonly used in SPPS.[5] This guide will explore the most effective and scientifically robust methods for the synthesis of this important building block.
Synthetic Strategies for the Cyclopropane Core
The key challenge in the synthesis of α-(Fmoc-amino)-cyclopropaneacetic acid lies in the stereocontrolled construction of the cyclopropane ring bearing both an amino and a carboxyl functional group. This section will detail three prominent and effective strategies to achieve this.
Asymmetric Cyclopropanation of Alkenes
Asymmetric cyclopropanation is a powerful and versatile method for the enantioselective synthesis of cyclopropanes. This approach typically involves the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex.
The catalytic cycle of a copper-catalyzed asymmetric cyclopropanation with a diazo compound is depicted below. The chiral ligand (L*) plays a crucial role in creating a chiral environment around the metal center, which directs the approach of the alkene and controls the stereochemistry of the resulting cyclopropane.
References
An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Cyclopropylamino Acids
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-α-(9-fluorenylmethoxycarbonyl)-protected cyclopropylamino acids, with a primary focus on Fmoc-L-cyclopropylglycine. These conformationally constrained non-proteinogenic amino acids are of significant interest to researchers, scientists, and drug development professionals for their ability to impart unique structural and functional characteristics to peptides. This document delves into the synthesis, purification, and detailed analytical characterization of these valuable building blocks. While specific experimental data for some properties of Fmoc-L-cyclopropylglycine are not widely published, this guide synthesizes available information for structurally related compounds and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction: The Significance of Conformational Constraint in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1] Cyclopropylamino acids, characterized by their rigid cyclopropane ring, introduce significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to increased binding affinity and potency. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies under mild conditions.[] This guide focuses on the synthesis and physicochemical characterization of Fmoc-cyclopropylamino acids, providing researchers with the essential knowledge to effectively utilize these unique building blocks in their peptide design and drug discovery endeavors.
Synthesis of Fmoc-L-Cyclopropylglycine: A Guided Protocol
The synthesis of Fmoc-L-cyclopropylglycine typically involves the N-protection of the free amino acid, L-cyclopropylglycine, using an Fmoc-donating reagent. The choice of reagent and reaction conditions is critical to ensure high yield and purity while minimizing side reactions.
Causality of Reagent and Condition Selection
-
Fmoc-OSu vs. Fmoc-Cl: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred over 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Fmoc-OSu is more stable, easier to handle, and less prone to the formation of undesired side products, such as the dipeptide Fmoc-Gly-Gly-OH.
-
Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate the amino group of L-cyclopropylglycine, rendering it nucleophilic for the attack on the Fmoc-donating reagent. The use of a biphasic system (e.g., dioxane/water or acetone/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Fmoc-OSu.
-
pH Control: Maintaining a basic pH (typically 8-9) is crucial for the reaction to proceed efficiently.[3] At lower pH, the amino group is protonated and non-nucleophilic. At excessively high pH, hydrolysis of the Fmoc-OSu reagent can become a significant side reaction.
Experimental Workflow: Synthesis of Fmoc-L-Cyclopropylglycine
Caption: Workflow for the synthesis of Fmoc-L-cyclopropylglycine.
Detailed Synthesis Protocol
-
Dissolution: Dissolve L-cyclopropylglycine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution. Cool the solution to 0°C in an ice bath.
-
Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of Fmoc-L-cyclopropylglycine should form.
-
Extraction: Extract the precipitated product with ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification of Fmoc-L-Cyclopropylglycine
Purification of the crude product is essential to remove any unreacted starting materials and side products, ensuring high-purity material for peptide synthesis. Recrystallization is a common and effective method for purifying Fmoc-amino acids.
Principles of Recrystallization
Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude Fmoc-L-cyclopropylglycine in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add heptane or hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum.
Physicochemical Properties of Fmoc-Cyclopropylamino Acids
A thorough understanding of the physicochemical properties of Fmoc-cyclopropylamino acids is crucial for their effective use in peptide synthesis and for the characterization of the final peptide products.
General Properties
| Property | Fmoc-L-cyclopropylglycine | Fmoc-D-cyclopropylglycine |
| Molecular Formula | C₂₀H₁₉NO₄[1] | C₂₀H₁₉NO₄[4] |
| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [4] |
| Appearance | White powder[1] | White powder[4] |
| Purity (HPLC) | ≥ 97-99%[1][5] | ≥ 99%[4] |
| Optical Rotation | Not widely reported | [α]D²⁰ = -15 ± 2º (c=1 in MeOH)[4] |
| Melting Point | Not widely reported | Not widely reported |
Solubility
The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis, as it directly impacts coupling efficiency. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS.
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Low Solubility: Water, Diethyl ether, Hexanes.
The bulky, hydrophobic Fmoc group dominates the solubility profile, rendering these compounds largely insoluble in aqueous solutions.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Fmoc-cyclopropylamino acids.
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: The proton NMR spectrum of Fmoc-L-cyclopropylglycine will show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (around 4.2-4.5 ppm), the α-proton of the amino acid, and the protons of the cyclopropyl ring (typically in the upfield region, below 1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, the aliphatic carbons of the Fmoc group, and the carbons of the cyclopropylglycine moiety.
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the purified Fmoc-L-cyclopropylglycine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic IR Absorptions for Fmoc-L-cyclopropylglycine:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch (carboxylic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 (strong) | C=O stretch (carboxylic acid) |
| ~1690 (strong) | C=O stretch (carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1450, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
| ~740, 760 | C-H bend (aromatic, ortho-disubstituted) |
Protocol for FTIR Analysis:
-
Prepare a sample of the purified Fmoc-L-cyclopropylglycine as a KBr pellet or a thin film.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands corresponding to the different functional groups.
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Expected Mass Spectrum:
-
Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 338.14. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 336.13 would be expected.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While a crystal structure for Fmoc-L-cyclopropylglycine has not been reported in the Cambridge Structural Database, the analysis of crystal structures of other Fmoc-amino acids reveals common packing motifs driven by hydrogen bonding between the carboxylic acid and carbamate groups, as well as π-π stacking of the fluorenyl moieties.[6][7]
Protocol for Crystal Growth:
-
Dissolve the purified Fmoc-L-cyclopropylglycine in a suitable solvent or solvent mixture (e.g., ethyl acetate/heptane, acetone/water).
-
Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single crystals suitable for X-ray diffraction analysis.
Applications in Peptide Synthesis and Drug Discovery
The unique conformational constraints imposed by the cyclopropyl ring make Fmoc-cyclopropylamino acids highly valuable in the design of bioactive peptides.[1] Their incorporation can lead to:
-
Enhanced Biological Activity: By pre-organizing the peptide backbone into a bioactive conformation.
-
Increased Proteolytic Stability: The non-natural amino acid can hinder recognition by proteases.
-
Improved Receptor Selectivity: The rigid structure can favor binding to a specific receptor subtype.
Fmoc-L-cyclopropylglycine and its D-enantiomer are particularly useful for introducing sharp turns in a peptide sequence or for probing the steric requirements of a receptor binding pocket.
Conclusion
Fmoc-cyclopropylamino acids are powerful tools for peptide chemists and drug developers. This guide has provided a comprehensive overview of their synthesis, purification, and physicochemical properties, with a focus on Fmoc-L-cyclopropylglycine. By understanding the principles behind the experimental protocols and the key characteristics of these unique building blocks, researchers can confidently incorporate them into their synthetic strategies to create novel peptides with enhanced therapeutic potential. The provided protocols for the determination of key physicochemical parameters aim to empower researchers to fully characterize these compounds in their own laboratories.
References
- 1. chemimpex.com [chemimpex.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
A Technical Guide to Constrained Amino Acids in Peptide Design: From Concept to Clinic
Abstract
Peptides represent a compelling class of therapeutics, occupying the chemical space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, including poor metabolic stability, low cell permeability, and high conformational flexibility. Constraining a peptide into its bioactive conformation by incorporating non-canonical amino acids is a powerful strategy to overcome these hurdles. This guide provides an in-depth exploration of the rationale, types, and strategic implementation of constrained amino acids in modern peptide drug design. We will delve into the synthetic and biosynthetic methodologies for their incorporation, the biophysical techniques for characterization, and the computational tools that accelerate discovery. Through detailed protocols and illustrative case studies, this whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the transformative potential of constrained peptides.
Introduction: The Imperative for Rigidity in Peptide Therapeutics
Peptides are nature's signaling molecules, mediating a vast array of physiological processes through precise interactions with their biological targets.[1] This inherent biological relevance makes them ideal starting points for drug discovery.[2] However, short linear peptides often fail as therapeutics due to two primary weaknesses: susceptibility to proteolytic degradation and a high degree of conformational flexibility.[1] A flexible peptide exists as an ensemble of different shapes in solution, and only one of these conformations is typically responsible for binding to the target protein. This results in a significant entropic penalty upon binding, which lowers affinity.[3]
Constraining the peptide backbone forces it to adopt a more defined three-dimensional structure, ideally one that mimics its target-bound state.[2] This pre-organization offers a cascade of benefits:
-
Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a dramatic increase in potency.[1]
-
Increased Proteolytic Stability: A rigid structure is often a poor substrate for proteases, which typically recognize and cleave peptides in an extended conformation. This extends the molecule's half-life in vivo.[1][4]
-
Improved Specificity: A constrained peptide is less likely to adopt conformations that lead to binding with off-target proteins, thereby reducing potential side effects.[1]
-
Better Pharmacokinetic Properties: Strategic modifications can improve membrane permeability and bioavailability.[3][5]
This guide systematically explores the tools and strategies available to the modern peptide scientist to enforce this beneficial rigidity.
Chapter 1: The Building Blocks of Constraint: A Chemist's Toolkit
The foundation of a constrained peptide lies in the judicious selection of non-canonical amino acids that limit the rotational freedom of the peptide backbone or introduce covalent cross-links.
α,α-Disubstituted Amino Acids: Forcing the Helix
Among the most powerful and widely used constraining elements are α,α-disubstituted amino acids, exemplified by α-aminoisobutyric acid (Aib) . The presence of a second substituent on the α-carbon (a gem-dimethyl group in Aib) sterically restricts the available conformational space, severely limiting the peptide backbone's flexibility.[6]
-
Causality: The steric clash of the gem-dimethyl group prevents the Aib residue from adopting conformations in the β-sheet and extended regions of the Ramachandran plot. It strongly favors dihedral angles (φ, ψ) in the helical region (approximately -60°, -40°), promoting the formation of tight 3₁₀-helices or α-helices.[6][7][8] This property is so potent that even a single Aib residue can induce helical turns in a short peptide.[3]
Proline and its Analogs: The Turn Inducers
Proline's unique cyclic side chain, which incorporates the backbone nitrogen into a five-membered pyrrolidine ring, makes it a cornerstone of structural constraint.
-
Causality: The ring structure locks the backbone dihedral angle phi (φ) at approximately -60°, drastically reducing conformational freedom.[9] This makes proline an excellent residue for nucleating turns and loops in a peptide's structure.[10] Hydroxyproline (Hyp) , a post-translational modification crucial for collagen stability, further influences conformation through its hydroxyl group, which can participate in hydrogen bonding and alter hydration shells.[11][12]
N-Alkylated Amino Acids: Resisting Proteolysis
N-alkylation, most commonly N-methylation, involves substituting the hydrogen on the backbone amide nitrogen with an alkyl group.[5][13]
-
Causality: This modification achieves two critical goals. First, it eliminates the amide proton, removing a key hydrogen bond donor and disrupting secondary structures like α-helices and β-sheets. This can be strategically used to favor specific turn conformations. Second, the steric bulk on the nitrogen atom shields the adjacent peptide bond from cleavage by many proteases, significantly enhancing metabolic stability.[13]
β-Amino Acids: Expanding the Backbone
β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[14] This seemingly small change has profound structural consequences.
-
Causality: The longer backbone of β-peptides (oligomers of β-amino acids) allows them to access a completely different set of stable secondary structures, including various helices (10-helix, 12-helix, 14-helix) and sheets that are distinct from those formed by α-peptides.[14][15][16] This provides a route to novel topologies for targeting protein surfaces. Furthermore, the non-natural backbone makes β-peptides highly resistant to degradation by proteases.[4][17][18]
Lanthionines: Nature's Thioether Staples
Found in a class of antimicrobial peptides called lantibiotics, lanthionine and methyllanthionine are thioether-cross-linked amino acid pairs.[19][20]
-
Causality: These constraints are not introduced during standard chemical synthesis but are installed enzymatically via post-translational modification.[21][22] A dehydratase enzyme first converts serine and threonine residues into dehydroalanine and dehydrobutyrine, respectively. A cyclase enzyme then catalyzes a Michael-type addition of a cysteine thiol to these activated residues, forming a stable thioether bridge that macrocyclizes a portion of the peptide.[19] This process results in exceptionally rigid and stable molecules.[23]
| Constrained Amino Acid Type | Structural Feature | Typical Induced Conformation | Primary Application |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group on Cα | 3₁₀-helix, α-helix[3][7] | Helical stabilization, improved membrane permeability[3] |
| Proline (Pro) | Cyclic pyrrolidine side chain | β-turn, polyproline helix[9] | Inducing turns, disrupting helices[10] |
| N-Methyl Amino Acids | Alkylated backbone nitrogen | Favors specific turn types | Enhancing proteolytic resistance, improving permeability[5][13] |
| β-Amino Acids | Extended backbone (NH₂-Cβ-Cα-COOH) | Novel helices (10, 12, 14) and sheets[14] | Creating novel folds, high proteolytic resistance[4] |
| Lanthionine (Lan) | Thioether cross-link | Constrained macrocycles | High stability, antimicrobial drug design[19][20] |
| Table 1: Common constrained amino acids and their primary conformational effects and applications. |
Chapter 2: Methodologies for Imposing Constraint
Incorporating these specialized building blocks and forming covalent cross-links requires a suite of synthetic and biosynthetic strategies.
Macrocyclization Strategies
Cyclization is the most common method for constraining a peptide, effectively locking its overall topology.[24] The choice of strategy depends on the desired ring size, chemical nature of the bridge, and available reactive handles.
-
Head-to-Tail Cyclization: Forms a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid. This creates a fully cyclic backbone.[25]
-
Side-Chain-to-Side-Chain Cyclization: Involves forming a covalent bond between the side chains of two amino acids within the sequence. Common examples include disulfide bonds between two cysteines, lactam bridges between acidic (Asp/Glu) and basic (Lys/Orn) residues, and thioether linkages.[2][26]
-
Backbone-to-Side-Chain Cyclization: A linkage is formed between one of the peptide termini and an amino acid side chain.[2]
Caption: Common macrocyclization strategies used to constrain peptide structures.
Peptide Stapling
Peptide stapling is a technique used to reinforce α-helical secondary structures.[27] It involves introducing two non-natural amino acids with alkene-bearing side chains (e.g., α-methyl, α-alkenyl alanine) at specific positions (typically i and i+4 or i and i+7) within a peptide sequence. A covalent "staple" is then formed between these side chains using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[27]
-
Causality: The hydrocarbon staple acts as a brace, preventing the helix from unfolding. This not only stabilizes the desired conformation but also increases proteolytic resistance and, in many cases, enhances cell permeability by adding lipophilic character.[13][27]
Caption: A typical experimental workflow for the synthesis of a stapled peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse method for assembling peptides, including those with constrained amino acids.[28] The C-terminus of the first amino acid is anchored to a solid polymer resin, and subsequent amino acids are added sequentially.
Protocol: Manual SPPS of a Peptide Containing Aib
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amine, making it available for coupling.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve 4 equivalents (eq) of the first Fmoc-protected amino acid, 4 eq of a coupling agent (e.g., HBTU), and 8 eq of a base (e.g., DIPEA) in 1 mL of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Rationale: HBTU activates the carboxylic acid of the incoming amino acid, making it highly reactive towards the free amine on the resin-bound peptide. DIPEA is a non-nucleophilic base that scavenges the resulting acid.
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Coupling of Aib (Special Case):
-
Due to the steric hindrance of the gem-dimethyl group, coupling Aib is more difficult. Use a stronger coupling agent like HATU and allow for a longer reaction time (4-6 hours) or double coupling.
-
Rationale: The increased steric bulk around Aib's carboxyl group slows the reaction kinetics, necessitating more potent activation and longer coupling times to ensure the reaction goes to completion.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Agitate for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.
-
-
Precipitation and Purification: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chapter 3: Characterization and Computational Design
Once synthesized, the structural and functional properties of constrained peptides must be rigorously validated.
Biophysical Characterization
A suite of biophysical techniques is used to confirm that the designed constraint has induced the desired structure and improved its properties.
| Technique | Information Obtained | Key Strengths | Key Limitations |
| Circular Dichroism (CD) | Secondary structure content (% helix, sheet, random coil)[29] | Rapid, low sample consumption, good for assessing conformational changes. | Low resolution; does not provide atomic-level detail. |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics. | Provides atomic coordinates and information on flexibility. | Requires larger sample quantities, isotopic labeling for larger peptides. |
| X-ray Crystallography | High-resolution 3D structure in solid state.[30] | The gold standard for atomic-level detail of a static structure. | Requires well-diffracting crystals, which can be difficult to obtain. |
| Protease Stability Assay | Half-life in the presence of proteases. | Direct functional measure of stability improvement. | Results can be specific to the protease used. |
| Binding Assays (SPR, ITC) | Binding affinity (KD), kinetics (kon, koff), thermodynamics (ΔH, ΔS).[29] | Quantitative data on target engagement. | Requires purified target protein; can be technically demanding. |
| Table 2: A comparison of key biophysical techniques for characterizing constrained peptides. |
Computational Design and Modeling
Computational tools are indispensable for modern peptide design, enabling the rational design and in silico screening of candidates before committing to laborious synthesis.[31]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, allowing researchers to explore the conformational landscape of a peptide and predict its preferred structures in solution.[32]
-
De Novo Design: Software platforms like Rosetta can be used to design entirely new constrained peptides that are predicted to fold into a specific, stable structure.[30] This involves generating backbone topologies, selecting optimal amino acid sequences to stabilize that fold, and incorporating constraints like disulfide bonds or cyclization.[30][31]
Caption: A streamlined workflow for the computational design of constrained peptides.
Chapter 4: Applications in Drug Discovery
The principles of peptide constraint have been successfully applied across numerous therapeutic areas, transforming peptides into viable drug candidates.
-
Oncology: One of the most significant applications is in targeting protein-protein interactions (PPIs) that drive cancer growth.[33] For example, stapled peptides have been designed to mimic the α-helical region of the p53 tumor suppressor, enabling them to bind to its negative regulator, MDM2, and restore p53's cancer-killing activity.[16]
-
Infectious Diseases: Constrained peptides are being developed as novel anti-infectives.[33] For instance, cyclic peptides that mimic a key binding region of the SARS-CoV-2 spike protein can act as entry inhibitors, preventing the virus from infecting human cells.[33]
-
Metabolic Diseases: Many peptide hormones that regulate metabolism are limited by short half-lives. Introducing constraints, such as N-methylation or cyclization, can produce long-acting analogs for treating conditions like diabetes and obesity.[5]
-
CNS Disorders: The unique ability of Aib-containing peptides to increase membrane permeability has been leveraged to design peptides that can cross the blood-brain barrier, opening up possibilities for treating neurological disorders.[3]
Conclusion and Future Outlook
The strategic incorporation of constrained amino acids has fundamentally changed the landscape of peptide therapeutics. By addressing the core liabilities of stability and flexibility, these techniques have elevated peptides from mere biological curiosities to a robust and rapidly growing class of approved drugs. The future of the field is bright, with several exciting frontiers. Advances in enzymatic and biosynthetic methods promise more sustainable and complex peptide synthesis.[2][21] The integration of machine learning and artificial intelligence into computational design platforms is set to further accelerate the discovery of novel peptide scaffolds.[31] As our ability to precisely control the three-dimensional structure of peptides continues to advance, so too will their impact on human health.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 3. lifetein.com [lifetein.com]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 13. Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins [mdpi.com]
- 14. Beta-peptide - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 18. peptide.com [peptide.com]
- 19. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Structural View on the Maturation of Lanthipeptides [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 26. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 27. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
Conformational Preferences of Fmoc-Protected Cyclopropylglycine: A Technical Guide for Drug Discovery
Abstract
Incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomemetic design, enabling precise control over peptide secondary structure and, consequently, biological activity. Cyclopropylglycine, with its unique steric and electronic properties, represents a valuable building block in this endeavor. When protected with the fluorenylmethoxycarbonyl (Fmoc) group for solid-phase peptide synthesis, its conformational landscape becomes a critical parameter for rational peptide design. This technical guide provides an in-depth analysis of the conformational preferences of Fmoc-protected cyclopropylglycine, synthesizing data from experimental and computational studies on related structures to build a predictive framework. We will explore the intrinsic constraints imposed by the cyclopropyl ring and the Fmoc group, detail the primary analytical techniques for conformational elucidation, and provide actionable insights for researchers in peptide chemistry and drug development.
Introduction: The Strategic Value of Cyclopropylglycine in Peptide Therapeutics
The design of peptide-based therapeutics often grapples with challenges of poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of non-natural amino acids that restrict the available conformational space of the peptide backbone is a powerful strategy to overcome these limitations. Cyclopropylglycine, an analogue of alanine where the β-carbon is part of a cyclopropane ring, has emerged as a particularly interesting building block.
The cyclopropane ring imparts significant rigidity to the amino acid side chain, directly influencing the allowable backbone dihedral angles (φ and ψ). This "cyclopropylic strain," a result of the fixed eclipsed conformation of substituents on the cyclopropane ring, effectively limits the rotational freedom around the N-Cα and Cα-C bonds.[1][2] This conformational restriction can be harnessed to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[3] Furthermore, the cyclopropyl moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and improve cell permeability.[4][5]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS).[6] While its primary role is protective, the bulky and aromatic nature of the Fmoc group can also influence the local conformation of the amino acid to which it is attached. Understanding this interplay between the Fmoc group and the intrinsically constrained cyclopropylglycine is paramount for predicting and designing peptide structures with desired topologies.
Conformational Landscape: A Synthesis of Steric and Electronic Effects
Direct experimental data on the conformational preferences of isolated Fmoc-cyclopropylglycine is limited in the public domain. However, by examining studies on cyclopropyl-containing peptides and N-terminally protected amino acids, we can construct a robust model of its likely conformational behavior.
The Dominant Influence of the Cyclopropyl Ring
The primary determinant of Fmoc-cyclopropylglycine's conformation is the cyclopropyl ring. Computational and crystallographic studies on cyclopropyl-containing peptide fragments reveal a significant restriction of the Ramachandran space.
Semi-empirical potential energy calculations on a cyclopropyl dipeptide indicate that the φ and ψ torsional angles are significantly constrained.[3] A key finding from the crystal structure analysis of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane, a close analogue, revealed φ' and ψ' torsional angles of -62.5° and -33.0°, respectively.[3] These values are proximate to the canonical dihedral angles for right-handed helical structures, specifically the 3(10)-helix (φ ≈ -60°, ψ ≈ -30°) and the α-helix (φ ≈ -57°, ψ ≈ -47°). This suggests a strong predisposition of cyclopropylglycine to induce or stabilize helical turns in a peptide sequence.
The below table summarizes the dihedral angles observed in the aforementioned cyclopropyl-containing crystal structure in comparison to standard helical conformations.
| Conformation | φ (phi) | ψ (psi) |
| Cyclopropyl Analogue [3] | -62.5° | -33.0° |
| 3(10)-Helix | ~ -60° | ~ -30° |
| α-Helix | ~ -57° | ~ -47° |
Table 1: Comparison of dihedral angles of a cyclopropyl-containing molecule with standard helical conformations.
The Role of the Fmoc Protecting Group
The bulky Fmoc group, attached to the α-amino nitrogen, can further influence the conformational equilibrium. While primarily a protecting group, its steric bulk can disfavor certain regions of the Ramachandran plot that would otherwise be accessible. For most amino acids, the Fmoc group does not impose a single rigid conformation but rather shifts the conformational population. In the context of the already restricted cyclopropylglycine, the Fmoc group is anticipated to reinforce the preference for extended or helical-like conformations by sterically hindering access to other regions of the Ramachandran map.
The interplay between these two constraining elements is visualized in the following logical diagram:
Figure 1: Logical diagram illustrating the combined conformational influence of the cyclopropyl ring and the Fmoc group.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of Fmoc-cyclopropylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides and their building blocks.[7][8] Key NMR experiments include:
-
1D ¹H NMR: Provides initial information on the chemical environment of protons.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems of the amino acid.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.
-
¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached or long-range coupled carbons, aiding in resonance assignment.
-
Sample Preparation: Dissolve Fmoc-cyclopropylglycine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-400 ms for a small molecule).
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis: Identify cross-peaks that indicate spatial proximity between protons. For Fmoc-cyclopropylglycine, key NOEs would be expected between the Fmoc protons and the α- and β-protons of the cyclopropylglycine moiety.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[9] Obtaining a high-quality crystal of Fmoc-cyclopropylglycine would yield precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a low-energy conformation.
Figure 2: Workflow for the determination of the solid-state conformation of Fmoc-cyclopropylglycine by X-ray crystallography.
Computational Modeling
In the absence of direct experimental data, computational methods are invaluable for predicting conformational preferences.[2][10]
-
Conformational Search: Algorithms such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to explore the potential energy surface of Fmoc-cyclopropylglycine.
-
Quantum Mechanics (QM) Calculations: High-level QM calculations (e.g., Density Functional Theory) can be used to accurately determine the relative energies of different conformers.
-
Ramachandran Plots: A specialized Ramachandran plot for Fmoc-cyclopropylglycine can be generated from the computational data to visualize the sterically allowed and energetically favorable φ and ψ angles.
-
System Setup: Build the initial 3D structure of Fmoc-cyclopropylglycine. Solvate the molecule in a box of an appropriate solvent (e.g., water or a non-polar solvent to mimic different environments).
-
Parameterization: Assign a suitable force field (e.g., AMBER, CHARMM) to the molecule.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of equilibration at the desired temperature and pressure.
-
Production Run: Run a long molecular dynamics simulation (nanoseconds to microseconds) to sample a wide range of conformations.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states and calculate the distribution of φ and ψ dihedral angles.
Synthesis of Fmoc-Cyclopropylglycine
The availability of high-purity Fmoc-cyclopropylglycine is a prerequisite for any conformational study. While commercially available, understanding its synthesis provides valuable context. The synthesis generally involves two key stages: the formation of the cyclopropylglycine core and the subsequent protection of the α-amino group with the Fmoc moiety.[11]
Figure 3: Generalized synthetic workflow for Fmoc-cyclopropylglycine.
A common method for Fmoc protection involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions.[12][13]
Conclusion and Future Outlook
The conformational preferences of Fmoc-protected cyclopropylglycine are primarily dictated by the rigid cyclopropyl ring, which strongly favors dihedral angles consistent with helical secondary structures. The bulky Fmoc group likely reinforces this preference through steric hindrance. For drug development professionals, this intrinsic conformational bias makes Fmoc-cyclopropylglycine an excellent building block for the rational design of conformationally defined peptides.
Future experimental work should focus on obtaining a high-resolution crystal structure and detailed solution-state NMR data for Fmoc-cyclopropylglycine to validate and refine the predictive model presented here. Such data will be invaluable for parameterizing molecular dynamics force fields, leading to more accurate in silico design of complex cyclopropyl-containing peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [resolve.cambridge.org]
- 10. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Characterization of α-(Fmoc-amino)-cyclopropaneacetic Acid: A Spectroscopic Guide
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
In the landscape of modern drug development, particularly in peptide and peptidomimetic design, the conformational control of molecular scaffolds is paramount. Unnatural amino acids that restrict conformational flexibility are invaluable tools for medicinal chemists. Among these, α-(Fmoc-amino)-cyclopropaneacetic acid stands out as a unique building block. The rigid cyclopropane ring introduces a significant conformational constraint on the peptide backbone, influencing secondary structure and, consequently, biological activity and metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS), making it a versatile component for creating novel therapeutic peptides.[1][2][3][4]
This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of α-(Fmoc-amino)-cyclopropaneacetic acid. As a senior application scientist, the emphasis here is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation—a self-validating system of protocols to ensure scientific integrity.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key features of α-(Fmoc-amino)-cyclopropaneacetic acid that we expect to see reflected in our spectra are:
-
The Cyclopropane Ring: A strained, three-membered carbocycle with unique proton and carbon chemical shifts.
-
The Carboxylic Acid: A key functional group with a characteristic infrared absorption and a labile proton in NMR.
-
The Fmoc Group: A large, aromatic protecting group with distinct signals in both ¹H and ¹³C NMR, and a characteristic UV absorbance.
-
The Amine Linkage: The connection point between the Fmoc group and the cyclopropane ring.
Caption: Key structural components of α-(Fmoc-amino)-cyclopropaneacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For α-(Fmoc-amino)-cyclopropaneacetic acid, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid and N-H protons.[5]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems of the cyclopropane and Fmoc protons.
-
Acquisition Parameters: Standard acquisition parameters are typically sufficient. A spectral width of 0-12 ppm is appropriate. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Expected ¹H NMR Data (Predicted, based on analogous structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet and can exchange with residual water in the solvent. |
| ~7.8-7.3 | m | 8H | Fmoc aromatic protons | The eight protons of the fluorenyl group will appear as a series of multiplets in the aromatic region. |
| ~4.4-4.2 | m | 3H | Fmoc CH and CH₂ | The CH and CH₂ protons of the fluorenylmethoxycarbonyl group. |
| ~3.0-2.8 | m | 1H | α-CH | The proton attached to the α-carbon, coupled to the cyclopropyl protons. |
| ~1.5-0.8 | m | 4H | Cyclopropane CH₂ | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |
Causality in Interpretation: The upfield chemical shifts of the cyclopropane protons are a direct consequence of the ring strain and the anisotropic effects of the C-C bonds within the three-membered ring. The complexity of their splitting patterns arises from their fixed spatial relationships, leading to distinct coupling constants.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: A broadband probe is required. The experiment is typically run on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Data (Predicted, based on analogous structures):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is characteristically deshielded. |
| ~156 | C=O (Fmoc) | The carbonyl carbon of the Fmoc protecting group. |
| ~144, ~141, ~128, ~127, ~125, ~120 | Fmoc aromatic carbons | The aromatic carbons of the fluorenyl group. |
| ~67 | Fmoc CH | The methine carbon of the fluorenyl group. |
| ~47 | Fmoc CH₂ | The methylene carbon of the Fmoc group. |
| ~50-45 | α-C | The α-carbon attached to the nitrogen and the cyclopropane ring. |
| ~20-10 | Cyclopropane CH₂ | The carbons of the cyclopropane ring are significantly shielded due to ring strain. |
Trustworthiness through Correlation: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals, respectively. This provides a self-validating dataset where the connectivity between atoms can be confirmed.
Caption: A streamlined workflow for NMR characterization.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion.[6][7][8][9]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| m/z | Ion | Rationale |
| [M+H]⁺ | Protonated molecule | The molecular ion peak with an additional proton, typically the most abundant ion in positive ion mode ESI. |
| [M+Na]⁺ | Sodiated molecule | Adduct with sodium ions, often observed in ESI-MS. |
| [M-H]⁻ | Deprotonated molecule | The molecular ion peak with a proton removed, observed in negative ion mode ESI. |
Tandem Mass Spectrometry (MS/MS) for Structural Insight:
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) can be obtained. This provides valuable structural information.
Expected Fragmentation Pathways:
-
Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids is the cleavage of the bond between the Fmoc group and the amino acid, resulting in a fragment corresponding to the dibenzofulvene cation.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group is another common fragmentation pathway.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Cyclopropylamino Acids in Medicinal Chemistry: From Conformational Constraint to Clinical Candidates
An In-Depth Technical Guide:
Abstract
Cyclopropylamino acids have emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural and physicochemical properties that address key challenges in drug discovery. The inherent ring strain of the three-membered carbocycle imparts significant conformational rigidity, allowing for the precise control of molecular topology to enhance binding affinity and selectivity.[1][2] Furthermore, the cyclopropyl group is characterized by enhanced metabolic stability, often serving to block sites of oxidative metabolism and improve pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the strategic application of cyclopropylamino acids, exploring their role in conformational pre-organization, the enhancement of drug metabolism and pharmacokinetic (DMPK) properties, and their utility as bioisosteric replacements to mitigate metabolic liabilities. We will delve into key synthetic strategies, therapeutic applications, and detailed case studies that illustrate the transformative impact of this versatile building block in the development of next-generation therapeutics.
The Cyclopropyl Moiety: A Structurally Unique Building Block
The utility of the cyclopropyl group in drug design stems from its distinct electronic and structural features, which differ significantly from acyclic alkyl fragments. The three carbon atoms are coplanar, and the C-C bonds possess a high degree of p-character, resulting from the severe angle strain (bond angles of ~60° instead of the ideal 109.5°).[2][4] This strain not only increases reactivity in certain synthetic contexts but also leads to shorter, stronger C-H bonds, which has profound implications for metabolic stability.[3][4] The cyclopropyl ring is frequently employed as a rigid linker or a bioisosteric replacement for moieties like alkenes or gem-dimethyl groups, providing a tool to fine-tune a molecule's three-dimensional shape and properties.[5]
The Core Advantage: Conformational Rigidity and Pre-organization
A primary challenge in drug design is overcoming the entropic penalty associated with a flexible ligand binding to its target.[2] Peptides and small molecules often possess numerous rotatable bonds, and "freezing" the molecule into its bioactive conformation upon binding is energetically unfavorable. The incorporation of a cyclopropylamino acid introduces a significant degree of conformational constraint.[6][7] This rigidity locks the backbone and side-chain orientations, effectively pre-organizing the molecule into a conformation that is favorable for receptor binding.[1][8] This reduction in conformational flexibility can lead to a substantial increase in binding affinity and selectivity, as off-target interactions associated with alternative conformations are less likely to occur.[9]
The "cyclopropylic strain," a steric repulsion between substituents on the ring, further restricts the rotation of adjacent C-C bonds, forcing specific torsional angles that can be exploited by medicinal chemists to achieve an optimal presentation of pharmacophoric elements.[6][7]
Caption: Conformational freedom vs. rigidification.
Enhancing Drug Metabolism and Pharmacokinetic (DMPK) Profiles
Poor metabolic stability is a leading cause of failure for drug candidates.[10] Flexible alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway.[3] The cyclopropyl group's high C-H bond dissociation energy makes it significantly more resistant to the initial hydrogen atom abstraction step required for CYP-mediated metabolism.[3] Strategically placing a cyclopropyl moiety at a known metabolic "hotspot" can effectively block this pathway, leading to:
-
Increased Metabolic Stability: Reduced clearance by oxidative enzymes.[1]
-
Longer Half-Life: The drug remains in circulation for a longer period.[3]
-
Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[2]
A classic example is the statin drug Pitavastatin , where the cyclopropyl group prevents metabolism by CYP3A4, reducing the potential for drug-drug interactions.[3]
| Parameter | Compound A (with n-propyl group) | Compound B (with cyclopropyl group) | Rationale for Improvement |
| CYP3A4 Metabolism | High | Low / Negligible | Cyclopropyl C-H bonds are less susceptible to oxidative cleavage.[3] |
| In Vivo Half-life (t½) | 1.5 hours | 8.0 hours | Reduced metabolic clearance leads to a longer duration of action.[2] |
| Oral Bioavailability | 25% | 60% | Decreased first-pass metabolism in the liver.[11] |
| Caption: Hypothetical data illustrating the typical impact of a cyclopropyl substitution on key pharmacokinetic parameters. |
Cyclopropylamino Acids as Bioisosteres and Pharmacophoric Surrogates
Bioisosterism, the replacement of a molecular fragment with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[12][13][14] Cyclopropylamino acids have proven to be excellent bioisosteres, particularly for replacing moieties that carry a risk of forming reactive metabolites.
A compelling case study is the development of Bradykinin B1 receptor antagonists.[15] An initial lead series containing a 2,3-diaminopyridine core showed good potency but was flagged for potential reactive metabolite formation. Researchers successfully replaced this problematic core with a cyclopropylamino acid amide.[15] This substitution maintained the critical geometry for receptor binding while eliminating the metabolic liability.[15] The rationale lies in the stereoelectronic properties of the cyclopropyl group, which can stabilize a peptide dihedral angle (ψ) near 0°, mimicking the constrained conformation of the original diaminopyridine ring.[15]
Caption: Bioisosteric replacement of a labile core.
Synthetic Strategies for Cyclopropylamino Acids
The successful application of cyclopropylamino acids relies on efficient and scalable synthetic routes. Several robust methods have been developed to access these valuable building blocks.[4][16] One common and powerful approach is the transition-metal-catalyzed cyclopropanation of a suitable olefin precursor.
Experimental Protocol: Synthesis via Rhodium-Catalyzed Cyclopropanation
This protocol describes a general method for synthesizing a protected cyclopropylamino acid from an allylic precursor.
1. Objective: To synthesize Boc-protected (1-aminocyclopropyl)acetic acid methyl ester.
2. Materials:
-
N-Boc-allylglycine methyl ester (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Rhodium(II) octanoate dimer [Rh₂(Oct)₄] (0.01 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
3. Procedure:
-
Dissolve N-Boc-allylglycine methyl ester (1.0 eq) and Rh₂(Oct)₄ (0.01 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.
-
Add the EDA solution dropwise to the reaction mixture at room temperature over 2-3 hours using a syringe pump. Causality Note: Slow addition is critical to control the concentration of the reactive carbene intermediate, minimizing side reactions like dimerization.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a few drops of acetic acid to decompose any remaining diazo compound.
-
Dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes the rhodium catalyst and any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired diastereomeric mixture of the cyclopropane product.
4. Validation:
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio can be determined from the ¹H NMR spectrum.
Caption: General synthetic workflow for cyclopropanation.
Therapeutic Applications and Case Studies
The advantageous properties of cyclopropylamino acids have led to their incorporation into drugs across numerous therapeutic areas.
-
Antivirals: In the development of Hepatitis C NS5B inhibitors, a cyclopropyl motif was introduced to improve metabolic stability.[3] However, this also led to an unexpected bioactivation pathway. This highlights the importance of thorough metabolic investigation even with generally stable moieties. Subsequent medicinal chemistry efforts replaced the cyclopropyl group to avert this specific liability.[3] Many antiviral drugs target key viral proteins like proteases or polymerases to interfere with the viral life cycle.[17][18][19]
-
Oncology: The rigidity imparted by cyclopropyl groups is valuable in designing inhibitors of protein-protein interactions or kinase inhibitors that require a specific binding conformation.[20][21] For example, their use in MET kinase inhibitors demonstrates their utility in creating potent and selective anticancer agents.[22]
-
Metabolic Diseases: The development of enzyme inhibitors for treating metabolic diseases often benefits from the structural constraints imposed by cyclopropane rings, which can enhance potency and selectivity.[1][23]
Conclusion and Future Outlook
Cyclopropylamino acids represent a powerful and versatile tool in the medicinal chemist's arsenal. Their ability to enforce conformational rigidity, enhance metabolic stability, and serve as non-labile pharmacophoric surrogates directly addresses several critical hurdles in the drug discovery pipeline.[2][5] By reducing the entropic cost of binding and blocking key sites of metabolism, these unique building blocks contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more sophisticated and our understanding of their stereoelectronic effects deepens, the strategic incorporation of cyclopropylamino acids is poised to play an even more significant role in designing the next generation of innovative and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. longdom.org [longdom.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 10. news-medical.net [news-medical.net]
- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. ctppc.org [ctppc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. jmb.or.kr [jmb.or.kr]
- 18. longdom.org [longdom.org]
- 19. Editorial of virtual special issue: The development of antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. criver.com [criver.com]
- 22. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 23. Moderna’s path to mRNA therapies for rare metabolic disorders | Drug Discovery News [drugdiscoverynews.com]
Fortifying the Fold: An In-depth Technical Guide to the Enzymatic Stability of Peptides with Unnatural Amino Acids
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptides represent a privileged class of therapeutic agents, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency are desirable traits for targeted drug action. However, the therapeutic promise of natural peptides is often cut short by their inherent vulnerability to enzymatic degradation.[2][3] The human body is rife with proteases, enzymes that readily cleave the peptide bonds of these molecules, leading to rapid clearance and a short in vivo half-life.[2][3][4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging unnatural amino acids (UAAs) to overcome this critical challenge, thereby enhancing the therapeutic potential of peptide-based drugs.[1][5][]
The Arsenal of Proteases: Understanding the Adversary
A peptide therapeutic, upon administration, encounters a gauntlet of proteolytic enzymes. These can be broadly categorized as:
-
Exopeptidases: These enzymes cleave peptide bonds at the N- or C-termini of a peptide chain.
-
Endopeptidases: These enzymes, such as trypsin and chymotrypsin, recognize specific amino acid sequences within the peptide and cleave internal peptide bonds.[3]
The liver, kidneys, gastrointestinal tract, and blood are primary sites of peptide metabolism, each housing a unique cocktail of peptidases.[7][8] A thorough understanding of the likely enzymatic threats a peptide will face is crucial for designing effective stabilization strategies.
Strategic Defense: Incorporating Unnatural Amino Acids to Enhance Proteolytic Resistance
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into a peptide sequence to alter its physicochemical properties.[5][][9] Their introduction serves as a powerful strategy to bolster peptides against enzymatic attack.[7][8][10][11]
Key Strategies and their Mechanisms of Action:
-
D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids, the naturally occurring enantiomers.[12] Replacing a key L-amino acid at a cleavage site with its D-amino acid counterpart renders the peptide bond unrecognizable to the enzyme, significantly enhancing its stability.[12][13][14][15] This strategy has been shown to dramatically increase the half-life of peptides in biological systems.[10][13]
-
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a potent method for inducing proteolytic resistance.[16][17][18] This modification introduces steric hindrance, physically blocking the protease from accessing and cleaving the peptide bond.[16][17] A single N-methylation can confer protection over a four-residue window.[16]
-
β-Amino Acids: These amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts.[19][20][21] Their incorporation into a peptide chain alters its conformation and makes it a poor substrate for proteases, thereby increasing its resistance to degradation.[19][20][22]
-
Other Backbone Modifications and Cyclization: Beyond single UAA substitutions, more extensive modifications like creating amide bond mimetics can further enhance stability.[23] Cyclization, the process of forming a cyclic peptide structure, can also protect against exopeptidases and restrict the peptide's conformation, making it less susceptible to endopeptidases.[10][24]
The following diagram illustrates the primary mechanisms by which these UAAs protect a peptide from enzymatic cleavage.
Caption: Mechanisms of enhanced enzymatic stability.
Experimental Workflow: Assessing Peptide Stability
A systematic approach is essential to quantify the enhanced stability of UAA-containing peptides. The following workflow outlines the key steps, from peptide preparation to data analysis.
Caption: Workflow for assessing peptide stability.
Detailed Experimental Protocol: In Vitro Protease Stability Assay
This protocol provides a generalized methodology for assessing the stability of a peptide against a specific protease, such as trypsin.
1. Materials:
-
Test Peptide (with and without UAA modification)
-
Protease (e.g., Proteomics Grade Trypsin)
-
Assay Buffer (e.g., 50 mM Tris, 20 mM CaCl2, pH 7.8)[16]
-
Quenching Solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile)[25]
2. Procedure:
-
Peptide and Enzyme Preparation:
-
Synthesize and purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry.[16]
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent.
-
Reconstitute the protease in the assay buffer to a known concentration (e.g., 0.1 mg/mL).[29]
-
-
Proteolytic Digestion:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of, for example, 100 µM.
-
Initiate the reaction by adding the protease solution. The enzyme-to-substrate ratio can be varied but a common starting point is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution.[25]
-
-
LC-MS Analysis:
3. Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½), the time required for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.[25]
Serum Stability Assay
To better mimic in vivo conditions, peptide stability should also be assessed in biological matrices like human or animal serum/plasma.[4]
1. Materials:
-
Test Peptide
-
Human or Animal Serum/Plasma
-
Incubation Buffer (e.g., Phosphate Buffered Saline, PBS)
-
Quenching Solution (e.g., Acetonitrile with 1% TFA)[25]
2. Procedure:
-
Thaw serum/plasma on ice and centrifuge to remove any precipitates.[25]
-
Incubate the peptide with the serum/plasma (e.g., in a 1:4 ratio of peptide solution to plasma) at 37°C.[32]
-
At various time points, take aliquots and quench the reaction by protein precipitation with the quenching solution.[33]
-
Centrifuge the quenched samples to pellet the precipitated proteins.[25]
-
Analyze the supernatant containing the remaining intact peptide by LC-MS.[25][33]
Data Presentation and Interpretation
The results of stability assays are most effectively presented in a tabular format, allowing for a direct comparison of the half-lives of different peptide analogs.
| Peptide Analog | Modification | Half-life in Trypsin (min) | Half-life in Human Serum (min) |
| Native Peptide | None | 15 | 30 |
| Analog 1 | D-Arg at P1 site | >240 | >480 |
| Analog 2 | N-Me-Gly at P2' site | 180 | 360 |
| Analog 3 | β-Ala substitution | 120 | 240 |
This is an example table; actual results will vary based on the peptide sequence and modifications.
A significant increase in the half-life of the UAA-containing analogs compared to the native peptide provides strong evidence of enhanced enzymatic stability.
Conclusion: A Paradigm Shift in Peptide Drug Design
The incorporation of unnatural amino acids represents a paradigm shift in peptide drug discovery, offering a robust solution to the long-standing challenge of enzymatic instability.[5] By understanding the mechanisms of proteolytic degradation and employing rational design strategies with UAAs, researchers can develop peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy.[][12] The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these next-generation peptide drugs, paving the way for their successful clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. [PDF] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. lifetein.com [lifetein.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lifetein.com [lifetein.com]
- 18. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem-agilent.com [chem-agilent.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. resolvemass.ca [resolvemass.ca]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Constrained Peptides
Introduction: The Rationale for Restraint in Peptide Therapeutics
Peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a lack of stable secondary structure, which can lead to poor target affinity and bioavailability.[1][2] Constraining a peptide's structure through cyclization or stapling is a powerful strategy to overcome these hurdles. By introducing covalent bonds between amino acid side chains, we can lock the peptide into a bioactive conformation, enhancing its stability, target-binding affinity, and cell permeability.[1][3]
This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides with constrained architectures, focusing on cyclic and stapled peptides. We will delve into the critical considerations, from strategic planning and resin selection to on-resin cyclization and final cleavage, equipping researchers with the knowledge to successfully synthesize these complex molecules.
Pillar 1: Strategic Planning for Constrained Peptide Synthesis
The successful synthesis of a constrained peptide begins not at the synthesizer, but with careful strategic planning. The choice of constraining strategy, protecting groups, and synthetic route is paramount and dictated by the target peptide's final structure.
The Principle of Orthogonality
The synthesis of constrained peptides is fundamentally reliant on the concept of orthogonality . This refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification at specific points in the synthesis without affecting other protected groups.[4][5] A typical SPPS strategy for constrained peptides involves three tiers of protecting groups:
-
Temporary Nα-amino protecting group: Most commonly, the base-labile Fmoc group, which is removed at each cycle of amino acid addition.[2][4]
-
"Permanent" side-chain protecting groups: Acid-labile groups (e.g., tBu, Trt, Boc) that protect reactive side chains throughout the synthesis and are removed during the final cleavage from the solid support.[4][5]
-
Semi-permanent side-chain protecting groups: These are selectively removed on-resin to expose functional groups for cyclization or stapling, while leaving the "permanent" groups intact.[4] Examples include Alloc (removed by palladium catalysis), Dde (removed by hydrazine), and photolabile groups (PPGs).[1][6]
The diagram below illustrates the hierarchical deprotection scheme in a tri-orthogonal strategy, which is crucial for on-resin cyclization.
Caption: Workflow for constrained peptide synthesis using an orthogonal protecting group strategy.
Choosing the Constraining Strategy
The choice of linkage dictates the required amino acids and synthetic methodology.
-
Lactam Bridge (Side-Chain to Side-Chain): This common strategy involves forming an amide bond between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys or Orn).[7] This requires orthogonal protection of their side chains (e.g., Glu-OAll and Lys-Alloc or Glu-OFm and Lys-Dde).
-
Disulfide Bridge: A classic method involving the oxidation of two cysteine (Cys) residues.[8] Orthogonal protecting groups like Acm (acetamidomethyl) and Trt (trityl) can be used for regioselective formation of multiple disulfide bonds.[4]
-
Hydrocarbon Stapling: This technique typically involves incorporating two non-natural, olefin-bearing amino acids (e.g., S5 and R8) at i, i+4 or i, i+7 positions to stabilize an α-helix.[9] The staple is formed via ruthenium-catalyzed ring-closing metathesis (RCM) on the resin-bound peptide.[9]
-
Click Chemistry Cyclization: Reactions like thiol-ene photochemistry provide a rapid and efficient method for on-resin cyclization.[10][11] This can involve reacting the thiol group of a cysteine with an alkene-containing amino acid.[10][12]
Pillar 2: Core Synthetic Protocols and Methodologies
The following sections provide detailed protocols for the key stages of constrained peptide synthesis using the prevalent Fmoc/tBu strategy.[13][14][15]
Resin Selection and First Amino Acid Coupling
The choice of resin is critical. For peptides with a C-terminal amide, a Rink Amide resin is standard.[16] For protected peptide fragments or head-to-tail cyclization strategies, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended due to its steric bulk, which hinders side reactions like diketopiperazine formation, and its high acid lability, which allows for peptide cleavage while keeping side-chain protecting groups intact.[6][17]
Protocol 2.1.1: Loading the First Amino Acid onto 2-CTC Resin
-
Resin Swelling: Place 1 g of 2-CTC resin in a suitable SPPS reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the solvent.[15]
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of the first Fmoc-protected amino acid in dry DCM. Add 7.5 equivalents of diisopropylethylamine (DIPEA).[15]
-
Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride groups on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.[15]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the first deprotection cycle.
The SPPS Cycle: Elongation of the Peptide Chain
The core of SPPS is the iterative cycle of deprotection and coupling.[18][19]
Caption: The standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 2.2.1: Standard Fmoc SPPS Cycle
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin-bound peptide. Agitate for 5-10 minutes. Drain and repeat once.[16]
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vial, pre-activate 4 equivalents of the next Fmoc-amino acid with 3.95 equivalents of a coupling reagent (e.g., HATU, HBTU) and 8 equivalents of a base (e.g., DIPEA or N-methylmorpholine) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes. For hindered amino acids, longer coupling times or double coupling may be necessary.[9][17]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). If the test is positive, repeat the coupling step.
Challenges: Incorporating Hindered Amino Acids
Sterically hindered residues, such as α,α-disubstituted amino acids common in constrained peptides, can lead to incomplete couplings.[16][17]
Table 1: Strategies for Overcoming Difficult Couplings
| Strategy | Rationale & Causality | Protocol Adjustment |
| Use Potent Coupling Reagents | Uronium/aminium salts like HATU and phosphonium salts like PyBOP are more effective than carbodiimides for bulky residues due to the formation of more reactive activated esters.[17][20][21] | Substitute standard reagents like HBTU with HATU or COMU. |
| Double Coupling | Repeating the coupling step with fresh reagents ensures the reaction goes to completion.[17] | After the initial coupling, drain the vessel and add a fresh solution of activated amino acid. |
| Extended Reaction Time | Allows more time for the sterically hindered reaction to proceed.[17] | Increase coupling time from 1 hour to 2-4 hours, or even overnight. |
| Microwave Synthesis | Microwave energy can disrupt peptide aggregation on the resin and accelerate the coupling reaction kinetics.[17] | Employ a dedicated microwave peptide synthesizer. |
Pillar 3: On-Resin Cyclization and Cleavage Protocols
On-resin cyclization is generally preferred over solution-phase cyclization as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.[22]
On-Resin Lactam Bridge Formation
This protocol assumes the linear peptide has been synthesized with orthogonally protected Asp/Glu and Lys/Orn residues (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH).
Protocol 3.1.1: Alloc/Allyl Deprotection
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM.
-
Catalyst Preparation: In a separate, inert-atmosphere vial, prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) and a scavenger like Phenylsilane (25 equivalents) in anhydrous DCM.
-
Deprotection: Add the catalyst/scavenger solution to the resin. Agitate under an inert atmosphere (N₂ or Ar) for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), and DMF (3x) to remove the catalyst and byproducts.
Protocol 3.1.2: On-Resin Amide Bond Formation
-
Resin Swelling: Swell the deprotected peptide-resin in DMF.
-
Cyclization Coupling: Add a solution containing a coupling reagent (e.g., 4 eq. PyBOP) and a base (e.g., 8 eq. DIPEA) in DMF.
-
Reaction: Agitate the mixture at room temperature for 4-24 hours. Monitor the reaction's completion by cleaving a small sample and analyzing it with LC-MS.
-
Washing: Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x).
On-Resin Stapling via Ring-Closing Metathesis (RCM)
This protocol is for forming an all-hydrocarbon staple using two olefin-bearing non-natural amino acids.
Protocol 3.2.1: RCM for Peptide Stapling
-
Resin Preparation: Swell the linear peptide-resin (containing the olefinic side chains) in anhydrous 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add Grubbs' 1st or 2nd generation catalyst (typically 10-20 mol%) dissolved in DCE to the resin.
-
Reaction: Bubble argon through the suspension and agitate at room temperature or with gentle heating (40°C) for 2-4 hours. Repeat with a second portion of catalyst if necessary.
-
Washing: Wash the resin extensively with DCE (3x) and DCM (3x) to remove the ruthenium catalyst.
Final Cleavage and Deprotection
The final step releases the constrained peptide from the resin and removes the remaining acid-labile side-chain protecting groups.[18]
Protocol 3.3.1: TFA-Mediated Cleavage
-
Resin Preparation: Wash the final, cyclized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water . TIS scavenges carbocations generated during deprotection, preventing side reactions, especially with Trp, Met, and Cys residues.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[16]
-
Isolation and Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The synthesis of constrained peptides is a nuanced yet powerful methodology for advancing peptide-based drug discovery. Success hinges on a foundation of strategic planning, particularly the implementation of a robust orthogonal protection scheme. By carefully selecting reagents and optimizing protocols for challenging couplings and on-resin cyclization reactions, researchers can efficiently produce these complex, stabilized structures. The protocols outlined in this guide provide a field-proven framework for navigating the intricacies of constrained peptide synthesis, enabling the development of next-generation therapeutic peptides with enhanced stability and biological activity.
References
- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 22. biotage.com [biotage.com]
The Art of Persuasion: A Guide to Coupling Sterically Hindered Fmoc-Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the assembly of amino acids into a precise sequence is paramount. However, the path to a desired peptide is not always straightforward. A significant obstacle arises when incorporating sterically hindered Fmoc-amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1][2] The bulky nature of these residues physically obstructs the formation of the amide bond, leading to sluggish or incomplete reactions.[3] This can result in deletion sequences and low yields, complicating purification and compromising the integrity of the final product.[1][4]
The unique structural properties of hindered amino acids, like the gem-dimethyl group in Aib, are highly desirable in drug design. They act as potent conformational constraints, inducing stable helical structures (such as 3₁₀- and α-helices) in the peptide backbone.[1][5][6] This can enhance metabolic stability and cell permeability, making these modified peptides valuable candidates for therapeutic development.[1][5] Therefore, overcoming the synthetic challenges they present is a critical endeavor for researchers in peptide chemistry and drug discovery.
This comprehensive guide provides an in-depth analysis of modern coupling reagents and strategies to efficiently incorporate sterically hindered Fmoc-amino acids. We will delve into the mechanisms of action of various reagent classes, present field-proven protocols, and offer troubleshooting advice to empower scientists to conquer even the most challenging peptide couplings.
Understanding the Battlefield: The Mechanism of Peptide Coupling
The formation of a peptide bond requires the activation of the carboxylic acid group of an incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. Coupling reagents are the catalysts of this activation. However, when steric hindrance is high, the efficiency of this process is dramatically reduced.[3] To overcome this, highly potent activating reagents are necessary. The most successful of these fall into two main categories: onium salts (uronium/aminium and phosphonium) and carbodiimides used in conjunction with activating additives.
Onium Salt-Based Reagents: The Powerhouses of Peptide Coupling
Onium salt-based reagents are renowned for their high reactivity and are often the first choice for difficult couplings.[3][7] They function by converting the carboxylic acid into a highly reactive active ester.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These reagents are among the most efficient for coupling hindered amino acids.[3][8] Reagents like HATU and HCTU form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) active esters, respectively.[8][9] The electron-withdrawing nature of these leaving groups makes the activated carboxyl group extremely electrophilic and ready for aminolysis. COMU, a more recent addition, incorporates the OxymaPure leaving group, offering comparable or even superior efficiency to HATU with the added benefits of being non-explosive and having better solubility.[3][10][11]
-
Phosphonium Salts (PyBOP, PyAOP): Similar to their uronium counterparts, phosphonium salts like PyBOP and PyAOP are powerful activating agents.[3] PyAOP, the HOAt analogue of PyBOP, exhibits enhanced reactivity due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[9]
Below is a generalized workflow for peptide coupling using onium salt reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
The Architecture of Bioactivity: A Guide to Utilizing α-(Fmoc-amino)-cyclopropaneacetic Acid for Advanced Peptidomimetics
Introduction: Beyond Nature's Blueprint
In the quest for novel therapeutics, researchers are increasingly turning to peptidomimetics, compounds that replicate the structure and function of natural peptides but are engineered for enhanced stability, selectivity, and bioavailability.[1][2] A key strategy in the design of these next-generation molecules is the incorporation of non-canonical amino acids that introduce conformational constraints.[3] This guide provides an in-depth exploration of α-(Fmoc-amino)-cyclopropaneacetic acid, a unique building block that offers a powerful approach to creating structurally defined and biologically robust peptidomimetics.
The cyclopropane ring, the smallest of the cycloalkanes, imparts a rigid, three-dimensional structure that can lock a peptide backbone into a specific conformation.[4] This pre-organization of the peptide's structure can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.[3] Furthermore, the constrained nature of the cyclopropane ring can sterically hinder proteolytic enzymes, thereby increasing the in vivo half-life of the peptidomimetic.[5][6]
This application note will detail the unique properties of α-(Fmoc-amino)-cyclopropaneacetic acid, provide comprehensive, field-proven protocols for its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and discuss its applications in the development of advanced therapeutics.
The Unique Advantages of α-(Fmoc-amino)-cyclopropaneacetic Acid
The incorporation of α-(Fmoc-amino)-cyclopropaneacetic acid into a peptide sequence offers several distinct advantages for the design of potent and stable peptidomimetics:
-
Conformational Rigidity: The cyclopropane ring severely restricts the rotational freedom of the peptide backbone, forcing it to adopt a well-defined secondary structure. This can be leveraged to mimic the bioactive conformation of a natural peptide ligand, leading to enhanced receptor binding and biological activity.
-
Increased Proteolytic Stability: The steric bulk and unnatural structure of the cyclopropane moiety can effectively shield the adjacent peptide bonds from degradation by proteases, a common challenge with natural peptide therapeutics.[5][6]
-
Fine-Tuning of Physicochemical Properties: The introduction of this constrained amino acid can modulate the lipophilicity and polarity of the resulting peptidomimetic, potentially improving its pharmacokinetic profile, including cell permeability.
-
Versatility in Design: α-(Fmoc-amino)-cyclopropaneacetic acid can be incorporated at various positions within a peptide sequence to induce specific turns or to stabilize helical or sheet-like structures, offering a versatile tool for rational drug design.
Core Methodologies: Solid-Phase Peptide Synthesis (SPPS)
The most efficient and widely used method for incorporating α-(Fmoc-amino)-cyclopropaneacetic acid into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7]
The general workflow for Fmoc-SPPS is a cyclical process involving two key steps:
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][9]
-
Coupling: The next Fmoc-protected amino acid, in this case, α-(Fmoc-amino)-cyclopropaneacetic acid, is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[9]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[7]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[9]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.
Protocol 2: Coupling of α-(Fmoc-amino)-cyclopropaneacetic Acid
Due to the steric hindrance of the cyclopropane ring, the coupling of α-(Fmoc-amino)-cyclopropaneacetic acid can be challenging and may require more potent coupling reagents and potentially longer reaction times or double coupling to achieve high efficiency.
Reagents:
-
α-(Fmoc-amino)-cyclopropaneacetic acid (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, HCTU, or COMU) (2.9-5 equivalents)[10][11]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve α-(Fmoc-amino)-cyclopropaneacetic acid and the chosen coupling reagent (e.g., HATU) in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[10]
-
Coupling Reaction: Add the pre-activated α-(Fmoc-amino)-cyclopropaneacetic acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring the Reaction: The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive after the initial coupling time, indicating the presence of unreacted free amines, a second coupling is recommended.
-
Double Coupling (if necessary): Drain the coupling solution and wash the resin with DMF. Repeat steps 2 and 3 with a fresh solution of activated α-(Fmoc-amino)-cyclopropaneacetic acid.[10]
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[10][11] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[10][12] |
| Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids. This table provides a comparative overview of common coupling reagents suitable for the incorporation of α-(Fmoc-amino)-cyclopropaneacetic acid. |
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: A mixture of Trifluoroacetic Acid (TFA) and scavengers. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[13] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualization of Key Workflows
Diagram 1: General Workflow for SPPS Incorporation. This diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating α-(Fmoc-amino)-cyclopropaneacetic acid.
Diagram 2: Decision Workflow for Coupling. This diagram outlines the decision-making process based on the ninhydrin test to ensure complete coupling of the sterically hindered amino acid.
Applications in Drug Development
The unique structural features of α-(Fmoc-amino)-cyclopropaneacetic acid make it a valuable building block for the development of a wide range of peptidomimetics with therapeutic potential.
-
Antimicrobial Peptides: The incorporation of this constrained amino acid can lead to the development of novel antimicrobial peptides with enhanced stability and potent activity against drug-resistant bacteria.[15][16] The rigid structure can promote the amphipathic conformations often required for membrane disruption in bacteria.
-
Enzyme Inhibitors: Peptidomimetics containing α-(Fmoc-amino)-cyclopropaneacetic acid can be designed as potent and selective enzyme inhibitors. The constrained conformation can mimic the transition state of an enzymatic reaction, leading to tight binding to the active site.
-
Receptor Agonists and Antagonists: By locking a peptide into its bioactive conformation, it is possible to create highly potent and selective receptor agonists or antagonists for a variety of therapeutic targets.
-
Vaccine Development: Constrained peptides can be used to mimic specific epitopes of viral or bacterial proteins, leading to the development of synthetic vaccines that elicit a targeted and robust immune response.
Troubleshooting and Key Considerations
-
Incomplete Coupling: As previously mentioned, the steric bulk of the cyclopropane ring is the primary challenge. If a positive ninhydrin test persists even after double coupling, consider increasing the reaction time, using a more potent coupling reagent, or slightly increasing the reaction temperature.
-
Aggregation: Peptides containing multiple hydrophobic residues, including α-(Fmoc-amino)-cyclopropaneacetic acid, may be prone to aggregation on the resin, leading to incomplete reactions. The use of NMP as a solvent or the incorporation of a "difficult sequence" protocol may be necessary.
-
Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the use of highly activating coupling reagents and strong bases can increase this risk.[12] It is crucial to use a hindered base like DIPEA and to avoid prolonged pre-activation times.
-
Purification: The purification of the final peptidomimetic is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[17] The choice of column and gradient conditions will depend on the overall hydrophobicity of the peptide.
Conclusion
α-(Fmoc-amino)-cyclopropaneacetic acid is a powerful and versatile tool for the design and synthesis of advanced peptidomimetics. By introducing conformational constraints, this unique building block enables the development of novel therapeutics with enhanced biological activity, stability, and selectivity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery efforts, pushing the boundaries of what is possible with peptide-based therapeutics.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Lipidated Peptidomimetics with Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Fmoc-Cyclopropylglycine in Drug Development: Application Notes and Protocols
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potent biological activity. However, their inherent conformational flexibility often leads to challenges, including susceptibility to proteolytic degradation and reduced binding affinity due to the entropic penalty of adopting a bioactive conformation upon receptor binding. A key strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids.
Fmoc-cyclopropylglycine (Fmoc-Cpg) has emerged as a powerful tool in this endeavor. The cyclopropyl ring, the smallest of the cycloalkanes, imparts a rigid, well-defined steric constraint on the peptide backbone. This guide provides an in-depth exploration of the applications of Fmoc-cyclopropylglycine in drug development, complete with detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and an analysis of its impact on peptide properties.
The Physicochemical Impact of Cyclopropylglycine
Defining the Conformational Landscape
The primary advantage of incorporating cyclopropylglycine lies in its ability to restrict the allowable dihedral angles of the peptide backbone, specifically the phi (φ) and psi (ψ) angles. The three-membered ring significantly limits the rotational freedom around the N-Cα bond. Empirical and ab initio computational studies have shown that the sterically allowed values for the φ angle in cyclopropylglycine are significantly constrained, primarily to the ranges of ±70° ± 20°.[1] This pre-organization of the peptide backbone into a limited conformational space can favor the bioactive conformation required for target engagement, thereby reducing the entropic cost of binding and potentially increasing affinity.
Caption: Conformational constraint imposed by cyclopropylglycine on the peptide backbone.
Enhancing Metabolic Stability
The steric bulk of the cyclopropyl group can effectively shield adjacent peptide bonds from the action of proteases. Peptidases often require an extended conformation of the substrate to fit into their active site. By inducing a more rigid, non-ideal conformation, cyclopropylglycine can significantly hinder enzymatic recognition and cleavage, thereby increasing the peptide's half-life in vivo. This enhanced stability is a critical factor in developing peptide drugs with viable pharmacokinetic profiles.[2]
Applications in Drug Development: A Case Study Approach
The unique properties of cyclopropyl-containing amino acids have been leveraged in the development of several successful therapeutic agents.
Case Study: Boceprevir (Victrelis™), an HCV Protease Inhibitor
Boceprevir is an orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1] Its structure features a cyclopropyl-fused proline moiety, which plays a crucial role in its mechanism of action. This rigid structural element helps to correctly orient the ketoamide warhead for covalent, reversible binding to the active site serine of the protease.[3] The conformational constraint provided by the cyclopropyl group contributes to the high binding affinity (K_i = 14 nM) and specificity of the inhibitor.[1]
Caption: Role of the cyclopropyl moiety in the binding of Boceprevir to its target.
Improving Oral Bioavailability of Cyclic Peptides
A significant challenge in peptide drug development is achieving oral bioavailability. A study focused on a cyclic hexapeptide demonstrated that replacing leucine residues with cyclopropyl-alanine (Cpa), a close analogue of cyclopropylglycine, significantly improved metabolic stability. The native peptide was subject to extensive hydroxylation by cytochrome P450 enzymes. In contrast, the Cpa residues remained unmodified, validating the cyclopropyl moiety as a metabolically stable isostere for leucine. This modification, combined with other strategic substitutions, led to a peptide with an exceptional absolute oral bioavailability of over 90% in rats.
Data Presentation: Impact of Cyclopropylglycine Incorporation
The following table summarizes representative data from studies where cyclopropyl-containing amino acids or other conformational constraints were introduced into peptides.
| Peptide System | Modification | Key Finding | Quantitative Data | Reference |
| Cyclic Hexapeptide | Leucine → Cyclopropyl-alanine (Cpa) | Enhanced Metabolic Stability & Oral Bioavailability | Oral bioavailability increased from low/negligible to >90% in rats. | [4] |
| Bicyclic Peptide Inhibitor of ZiPro | Linear → Bicyclic (Conformationally Constrained) | Increased Binding Affinity | IC50 improved 15-fold (from ~3.9 µM to 260 nM). | [5] |
| Bicyclic Peptide Inhibitor of uPA | Glycine → D-Serine (Favors positive φ angle) | Increased Binding Affinity & Proteolytic Stability | Inhibitory activity improved 1.75-fold; Stability improved 4-fold. | [6] |
| Gαi1 Binding Peptide | Linear → Cyclic | Increased Binding Affinity & Proteolytic Stability | Binding affinity (K_i) improved 15-fold (from ~31.5 nM to 2.1 nM). | [7] |
Experimental Protocols: Fmoc-SPPS of Cyclopropylglycine-Containing Peptides
The incorporation of Fmoc-cyclopropylglycine, a sterically hindered amino acid, requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.
Caption: General workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide or Wang resin (0.1 mmol scale)
-
Fmoc-Amino Acids: Standard protected amino acids and Fmoc-cyclopropylglycine (Fmoc-Cpg-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide synthesis grade)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents (choose one):
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
HCTU: 1H-Benzotriazolium 1-[bis(dimethyl-amino)methylene]-5-chloro-hexafluorophosphate(1-),3-oxide
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Standard Fmoc Deprotection
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Protocol 2: Optimized Coupling of Fmoc-Cyclopropylglycine
Due to the steric hindrance of the cyclopropyl group, a powerful coupling reagent and potentially a double coupling strategy are recommended to ensure complete acylation.
Activation and Coupling using HATU/HCTU:
-
In a separate vial, dissolve Fmoc-Cpg-OH (0.4 mmol, 4 eq.) and HATU or HCTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin from Protocol 1.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, extending this time is often beneficial.[8]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Optional but Recommended (Double Coupling): Repeat steps 1-6 to ensure the coupling reaction goes to completion. A qualitative ninhydrin test can be performed to check for free amines before proceeding.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and proceed to the next deprotection/coupling cycle.
Protocol 3: Cleavage and Final Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail (Reagent K, 5-10 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization of Cyclopropylglycine-Containing Peptides
Confirmation of successful synthesis and structural analysis are critical follow-up steps.
-
Mass Spectrometry (LC-MS): This is the primary method to confirm the correct mass of the synthesized peptide, verifying the incorporation of the cyclopropylglycine residue.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify it to the desired level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for detailed structural characterization. Specific chemical shifts, particularly in the upfield region (e.g., ~0.2-0.6 ppm for 1H NMR), are characteristic of the cyclopropyl protons, providing direct evidence of its incorporation.[3] Furthermore, analysis of Nuclear Overhauser Effect (NOE) data can provide distance restraints to help determine the three-dimensional solution structure of the peptide, confirming the conformational effects of the cyclopropylglycine residue.
Conclusion
Fmoc-cyclopropylglycine is a highly valuable building block for medicinal chemists and peptide scientists. Its ability to impart significant conformational constraints leads to peptides with enhanced proteolytic stability and, in many cases, improved binding affinity. The strategic incorporation of this non-canonical amino acid can address key liabilities of peptide therapeutics, paving the way for the development of more robust and effective drugs. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the power of conformational constraint in their drug discovery programs.
References
- 1. Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using α-(Fmoc-amino)-cyclopropaneacetic Acid
Introduction: The Significance of Conformational Constraint in Peptide Drug Design
In the quest for novel therapeutics, cyclic peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics. Their enhanced proteolytic stability, improved membrane permeability, and high receptor affinity and selectivity are directly attributable to their conformationally restricted structures.[1] A key strategy for inducing and fine-tuning these conformations is the incorporation of non-natural amino acids that act as potent turn-inducers or backbone-stiffening elements.
Among these, α-(amino)-cyclopropaneacetic acid and its derivatives are of particular interest. The rigid, three-membered ring of the cyclopropane moiety severely restricts the rotational freedom of the peptide backbone, effectively locking it into a specific conformation.[2] This pre-organization can lead to a significant increase in binding affinity for a biological target by minimizing the entropic penalty of binding. Furthermore, the stereochemistry of substituted cyclopropane rings can be exploited to orient amino acid side chains in precise three-dimensional arrangements, facilitating the design of highly specific peptide-protein interactions.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of cyclic peptides incorporating the α-(Fmoc-amino)-cyclopropaneacetic acid building block. We will detail a plausible synthetic route for this key component, followed by robust protocols for solid-phase peptide synthesis (SPPS), on-resin cyclization, and final product purification and characterization.
Part 1: Synthesis of the Key Building Block: α-(Fmoc-amino)-cyclopropaneacetic Acid
A reliable supply of the α-(Fmoc-amino)-cyclopropaneacetic acid building block is paramount for the successful synthesis of the target cyclic peptides. While commercially available, an in-house synthesis can be advantageous for cost-effectiveness and scalability. Below is a representative two-step synthetic approach starting from the commercially available 1-aminocyclopropane-1-carboxylic acid.
Step 1: Esterification of 1-Aminocyclopropane-1-carboxylic Acid
The first step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard procedure to prevent self-polymerization and facilitate subsequent reactions.
Protocol 1: Synthesis of Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride
-
Materials:
-
1-Aminocyclopropane-1-carboxylic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hydrochloric acid solution in ethyl acetate (e.g., 4 M)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
-
-
Procedure:
-
Suspend 1-aminocyclopropane-1-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70-80 °C) for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in water and cool in an ice bath.
-
Carefully add a saturated solution of potassium carbonate to neutralize the excess acid and basify the solution to a pH of 9-10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethyl acetate and cool to -20 °C to -30 °C.
-
Slowly add a solution of hydrochloric acid in ethyl acetate. A white precipitate of ethyl 1-aminocyclopropane-1-carboxylate hydrochloride will form.
-
Stir the mixture at 0 °C for 30 minutes, then collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Step 2: Fmoc Protection of the Amino Group
With the carboxylic acid protected as an ethyl ester, the free amino group can be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in modern peptide synthesis.[3]
Protocol 2: Synthesis of Ethyl 1-(Fmoc-amino)-cyclopropane-1-carboxylate
-
Materials:
-
Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane/water or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure (using Fmoc-Cl):
-
Dissolve ethyl 1-aminocyclopropane-1-carboxylate hydrochloride in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate in portions until the solution is basic (pH ~8-9).
-
In a separate flask, dissolve Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid ester solution while stirring vigorously at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to yield the desired α-(Fmoc-amino)-cyclopropaneacetic acid.
Protocol 3: Synthesis of α-(Fmoc-amino)-cyclopropaneacetic Acid
-
Materials:
-
Ethyl 1-(Fmoc-amino)-cyclopropane-1-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the Fmoc-protected ester in a mixture of THF and water.
-
Add a solution of LiOH or NaOH and stir at room temperature. Monitor the reaction progress by TLC.
-
Once the saponification is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl. A white precipitate should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the final product, α-(Fmoc-amino)-cyclopropaneacetic acid.
-
Figure 1: Synthetic workflow for α-(Fmoc-amino)-cyclopropaneacetic acid.
Part 2: Solid-Phase Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide is performed on a solid support using the well-established Fmoc/tBu strategy.[4]
Protocol 4: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
α-(Fmoc-amino)-cyclopropaneacetic acid
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the α-(Fmoc-amino)-cyclopropaneacetic acid.
-
Figure 2: The iterative cycle of solid-phase peptide synthesis.
Part 3: On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.[5]
Protocol 5: On-Resin Head-to-Tail Cyclization
-
Materials:
-
Resin-bound linear peptide with a free N-terminus and a C-terminus attached to the resin.
-
Cyclization reagents: HATU/HOAt or PyBOP
-
Base: DIPEA or 2,4,6-collidine
-
High-purity DMF
-
-
Procedure:
-
Final N-terminal Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 4, Step 2, to expose the N-terminal amine.
-
Cyclization Cocktail Preparation: In a separate vial, dissolve the cyclization reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., collidine, 6-10 equivalents) in a large volume of DMF to achieve high dilution conditions (typically 1-5 mM concentration of the peptide).
-
Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by cleaving a small aliquot of the resin and analyzing the product by HPLC-MS. The disappearance of the linear precursor and the appearance of the cyclic product indicates reaction completion.
-
Washing: Once cyclization is complete, thoroughly wash the resin with DMF and DCM.
-
Figure 3: Workflow for on-resin peptide cyclization.
Part 4: Cleavage, Purification, and Characterization
The final steps involve cleaving the cyclic peptide from the resin, removing side-chain protecting groups, and purifying the product.
Protocol 6: Cleavage from Resin and Deprotection
-
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
-
Procedure:
-
Dry the resin thoroughly.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Table 1: Typical Purification and Characterization Parameters
| Parameter | Method/Instrument | Typical Conditions/Observations |
| Purification | Reverse-Phase HPLC | C18 column; Gradient of acetonitrile/water with 0.1% TFA. |
| Purity Analysis | Analytical HPLC | Assessment of peak area at a specific wavelength (e.g., 214 nm). |
| Identity Confirmation | Mass Spectrometry (LC-MS, MALDI-TOF) | Observation of the expected molecular weight [M+H]⁺. |
| Structural Elucidation | NMR Spectroscopy | For detailed conformational analysis. |
Conclusion
The incorporation of α-(Fmoc-amino)-cyclopropaneacetic acid into peptides is a powerful strategy for creating conformationally constrained cyclic peptides with potentially enhanced therapeutic properties. The protocols detailed in these application notes provide a comprehensive framework for the synthesis of these valuable molecules, from the preparation of the key building block to the purification of the final cyclic product. Careful execution of these steps, coupled with diligent monitoring of reaction progress, will enable researchers to successfully synthesize and explore the potential of this exciting class of peptidomimetics.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 3. chempep.com [chempep.com]
- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges with Fmoc-α-Amino-Cyclopropaneacetic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that incorporating unique, conformationally constrained amino acids like a-(Fmoc-amino)-cyclopropaneacetic acid (Fmoc-Acpc-OH) is critical for designing novel peptidomimetics. However, its rigid cyclopropyl backbone and α,α-disubstituted nature present significant steric hindrance, often leading to low coupling efficiency in solid-phase peptide synthesis (SPPS).
This guide is structured to provide in-depth, field-proven insights and practical solutions to navigate these challenges effectively. We will explore the root causes of poor coupling and provide systematic troubleshooting strategies and optimized protocols to ensure your synthesis is a success.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My Kaiser test is strongly positive after a standard coupling reaction with Fmoc-Acpc-OH. What is the primary cause?
Answer: A positive Kaiser test indicates the presence of unreacted free primary amines on your resin, which is a classic sign of incomplete coupling. The primary reason for this failure with Fmoc-Acpc-OH is its significant steric hindrance .
The cyclopropane ring, combined with the α-substitution, physically blocks the carboxyl group. This bulkiness makes it difficult for the nucleophilic N-terminal amine of the resin-bound peptide to approach and attack the activated carboxylic acid, slowing down the reaction rate dramatically compared to standard proteinogenic amino acids.[1][2] Standard coupling reagents, especially carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are often not potent enough to overcome this high activation energy barrier.[3]
Q2: My current protocol uses DIC and HOBt, but it's failing. What is the most critical first step to improve efficiency?
Answer: The most impactful change you can make is to switch from a carbodiimide-based activator to a more potent, in-situ activating reagent.[3] These reagents form highly reactive esters that can overcome the steric barrier presented by Fmoc-Acpc-OH.
Your best options fall into two main classes:
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are exceptionally effective.[1][4] HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester, and the resulting HOAt byproduct can catalyze the reaction.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered residues.[3][4]
Causality: These reagents react with the Fmoc-Acpc-OH in the presence of a non-nucleophilic base (like DIPEA) to form an activated ester intermediate. This intermediate is much more electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine than the O-acylisourea intermediate formed by carbodiimides.[1]
Q3: I've switched to HATU, but my coupling is still incomplete. What are my next optimization steps?
Answer: Even with a powerful reagent like HATU, the kinetics of coupling a sterically demanding residue like Fmoc-Acpc-OH can be slow.[3] If a single coupling is insufficient, you should implement more rigorous conditions.
Here is a logical workflow to follow:
-
Implement a Double Coupling: This is the most common and effective strategy. After the first coupling reaction, simply drain the vessel and re-expose the resin to a fresh solution of activated Fmoc-Acpc-OH.[2][5][6] This drives the reaction towards completion by Le Châtelier's principle.
-
Increase Reaction Time: Steric hindrance slows the reaction rate.[3] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to ensure the reaction has sufficient time to complete.[3][6]
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents, for instance, increasing from 3 equivalents to 5 equivalents relative to the resin loading capacity.[5][6]
-
Elevate the Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, use this approach with caution, as excessive heat can increase the risk of racemization for other amino acids in the sequence.[3]
Below is a troubleshooting workflow to visualize these steps.
Q4: Could the choice of solvent be impacting my low coupling yield?
Answer: Absolutely. As the peptide chain elongates, it can fold back on itself and aggregate, especially with hydrophobic sequences. This aggregation can physically block access to the N-terminal amine, preventing coupling. The solvent plays a critical role in preventing this.
-
DMF vs. NMP: While N,N-dimethylformamide (DMF) is the most common SPPS solvent, N-methylpyrrolidone (NMP) has superior solvating properties and is often more effective at disrupting secondary structures and minimizing aggregation.[3] Switching from DMF to NMP can significantly improve yields in difficult couplings.
-
Solvent Mixtures: For particularly stubborn cases of aggregation, using a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Q5: Are there any "last resort" activation methods for this extremely hindered amino acid?
Answer: Yes. For the most challenging coupling scenarios where even potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][7]
Fmoc-amino acid fluorides are extremely reactive and can often succeed where other methods fail, particularly with α,α-disubstituted amino acids.[7][8] You can generate the acyl fluoride in situ using a reagent like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[7] Alternatively, bis-(trichloromethyl) carbonate (BTC) can be used to generate the even more reactive acyl chloride in situ.[9][10]
Frequently Asked Questions (FAQs)
What makes Fmoc-Acpc-OH a "difficult" amino acid to couple?
Its difficulty stems from extreme steric hindrance. The rigid, three-membered cyclopropane ring fused to the α-carbon creates a bulky, non-flexible structure that severely restricts access to the carboxyl group for amide bond formation.
Which class of coupling reagents is generally recommended for Fmoc-Acpc-OH?
Aminium/uronium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are strongly recommended.[3][4] They are significantly more effective than standard carbodiimides (DCC, DIC) for sterically demanding couplings.[3]
Is microwave-assisted peptide synthesis (MAPS) a good option for this amino acid?
Yes, MAPS is an excellent technique for driving difficult couplings to completion.[3] The microwave energy efficiently heats the reaction, helping to overcome the high activation energy of sterically hindered couplings, often reducing reaction times from hours to minutes.[3]
How can I reliably monitor the completeness of the coupling reaction?
The qualitative Kaiser test is a reliable method for detecting the presence of free primary amines on the resin. A blue or purple result indicates an incomplete reaction, while a yellow or colorless result suggests the coupling is complete. For sequences containing N-terminal proline, the chloranil test should be used instead.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Activating Group | Relative Reactivity | Suitability for Fmoc-Acpc-OH |
| Carbodiimide | DIC, DCC | O-Acylisourea | Low | Not Recommended[3] |
| Aminium/Uronium | HBTU, TBTU | OBt-ester | High | Good |
| Aminium/Uronium | HCTU | O-6-ClBt-ester | Very High | Excellent[4] |
| Aminium/Uronium | HATU , COMU | OAt-ester, Oxyma-ester | Highest | Highly Recommended [4][7] |
| Phosphonium | PyBOP | OBt-ester | High | Good[4] |
| Phosphonium | PyAOP | OAt-ester | Very High | Excellent[4] |
| Fluorinating | TFFH | Acyl Fluoride | Exceptional | Recommended for extreme cases[7] |
Experimental Protocol: High-Efficiency Double Coupling using HATU
This protocol is designed to maximize the incorporation of Fmoc-Acpc-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Acpc-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity, amine-free NMP or DMF
Procedure:
-
Resin Preparation: Ensure the resin is well-swollen in the reaction solvent (NMP is preferred) in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF/NMP (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with the reaction solvent (5-7 times) to remove all traces of piperidine. Perform a Kaiser test on a small sample of beads; it should be strongly positive (blue).
-
First Coupling - Activation: In a separate vial, dissolve Fmoc-Acpc-OH (4 eq.) and HATU (3.9 eq.) in the reaction solvent. Add DIPEA (8 eq.) and vortex briefly. Allow this pre-activation to proceed for 1-5 minutes.
Simplified activation of Fmoc-Acpc-OH with HATU. -
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Intermediate Wash: Drain the reaction solution and wash the resin with the reaction solvent (3 times).
-
Second Coupling: Repeat steps 4 and 5 with a fresh solution of activated Fmoc-Acpc-OH.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with your reaction solvent (e.g., NMP, 3-5 times) followed by Dichloromethane (DCM, 2-3 times).
-
Confirmation: Perform a final Kaiser test. The beads should be yellow/colorless, indicating a complete reaction. If the test is still positive, a third coupling or switching to the acyl fluoride method may be necessary.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in Peptide Synthesis with Unnatural Amino Acids
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating unnatural amino acids (UAAs) into their peptide sequences. The inclusion of UAAs offers vast potential for creating novel therapeutics and research tools, but it also introduces unique synthetic challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice to help you navigate and overcome common side reactions, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of my bulky, unnatural amino acid so low?
Low or incomplete coupling of sterically hindered UAAs (e.g., N-alkylated amino acids, β,β-disubstituted amino acids, or those with bulky aromatic side chains like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)) is the most common hurdle in UAA-containing peptide synthesis.[3]
-
Causality: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier imposed by steric hindrance from both the incoming UAA and the N-terminus of the resin-bound peptide.[3][4] Furthermore, peptide aggregation on the solid support can physically block reagent access to the reactive N-terminus.[5]
-
Initial Recommendation: Switch to a more powerful onium-salt-based coupling reagent. Uronium/aminium salts like HATU , HCTU , and COMU , or phosphonium salts like PyAOP and PyBOP , are highly effective for difficult couplings.[3][4] HATU and COMU are often preferred for their high efficiency and, in the case of COMU, improved safety profile and solubility.[4][6]
Q2: What is racemization, and are my unnatural amino acids susceptible?
Racemization is the loss of stereochemical purity at the α-carbon, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[4] This is a significant risk during the carboxyl group activation step required for peptide bond formation.[7][8][9]
-
Causality: The activation process can lead to the formation of a symmetric intermediate (an oxazolone or azlactone), which can be deprotonated and re-protonated, scrambling the stereocenter.[9] While all amino acids are susceptible, some UAAs may be more prone due to electronic effects or steric strain that favor the formation of the planar oxazolone intermediate.
-
Preventative Measures: The most effective way to suppress racemization is by using additives that form reactive esters less prone to racemization. The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® to the coupling reaction is critical.[4][7] These additives are more acidic than the commonly used HOBt and can minimize racemization, especially in challenging fragment condensations.[7]
Q3: How do I choose the correct side-chain protecting group for my novel UAA?
The choice of a side-chain protecting group is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), especially when using the Fmoc/tBu strategy.[10][11]
-
Core Principle (Orthogonality): The selected protecting group must be completely stable under the conditions used for repetitive Nα-Fmoc group removal (typically 20% piperidine in DMF).[10][12][13] Conversely, it must be efficiently removed during the final cleavage from the resin, which typically involves a strong acid like trifluoroacetic acid (TFA).[10][14] This principle is known as orthogonality.[12][13]
-
Considerations for UAAs:
-
Functionality: The protecting group must be specific to the functional group on your UAA's side chain (e.g., amine, carboxyl, hydroxyl, thiol).
-
Stability: It must withstand all intermediate steps of the synthesis.
-
Cleavage: It must be removable without degrading the UAA or the rest of the peptide. For acid-sensitive UAAs, alternative, milder cleavage strategies or different protecting group schemes (e.g., Boc/Bzl) may be necessary.[13]
-
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a systematic approach to identifying and resolving specific side reactions encountered during the synthesis of peptides containing unnatural amino acids.
Problem 1: Incomplete Coupling and Deletion Sequences
Symptom: Mass spectrometry (MS) analysis of the crude peptide reveals significant peaks corresponding to the mass of the desired peptide minus one or more amino acids (deletion sequences). A positive Kaiser test after a coupling step also indicates free amines.[5]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. peptide.com [peptide.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis Yield of α-(Fmoc-amino)-cyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of α-(Fmoc-amino)-cyclopropaneacetic acid (Fmoc-Acpa-OH). This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this valuable non-canonical amino acid. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Cyclopropane-containing amino acids are of significant interest in peptidomimetics and drug design due to the conformational rigidity imparted by the three-membered ring.[1][2] This rigidity can lead to enhanced biological activity and receptor-specific interactions.[1] However, the synthesis of these compounds, particularly achieving high diastereoselectivity and overall yield, presents unique challenges.[2][3] This guide will address these challenges directly, providing you with the knowledge to navigate the complexities of Fmoc-Acpa-OH synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Fmoc-Acpa-OH, offering potential causes and actionable solutions.
Issue 1: Low Yield in Cyclopropanation Step
Symptoms:
-
Low conversion of the starting alkene to the desired cyclopropane derivative.
-
Formation of significant side products observed by TLC or LC-MS.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carbene/Carbenoid Generation | The Simmons-Smith reaction and its modifications (e.g., Furukawa's using diethylzinc) are common for cyclopropanation.[4][5][6] The active zinc-carbenoid species may not be forming efficiently due to inactive zinc, impurities, or improper reaction setup. | Activate Zinc: Treat zinc dust with HCl, followed by washing with water, ethanol, and ether, then dry under vacuum. For the Furukawa modification, ensure the diethylzinc solution is fresh and handled under strictly anhydrous and anaerobic conditions.[4][5] |
| Poor Reactivity of the Alkene Substrate | Electron-withdrawing groups on the alkene can decrease its nucleophilicity, slowing down the cyclopropanation reaction.[5] | Use a More Reactive Carbenoid: The Furukawa modification (Et₂Zn/CH₂I₂) is generally more reactive than the traditional Zn-Cu couple.[5][6] Consider alternative cyclopropanation methods if the substrate is particularly electron-deficient. |
| Steric Hindrance | Bulky substituents near the double bond can sterically hinder the approach of the cyclopropanating agent. | Optimize Reaction Conditions: Increase reaction temperature and/or time. If diastereoselectivity is a concern, this must be balanced. Using a less sterically demanding cyclopropanating reagent could also be beneficial. |
| Side Reactions | In methods involving diazo compounds, side reactions such as dimerization or insertion into other bonds can occur.[3] | Control Diazo Compound Concentration: If using diazo compounds, generate them in situ at a low concentration to minimize side reactions.[1][2][7][8] Rhodium catalysts can improve the selectivity of cyclopropanation over other pathways.[3] |
Issue 2: Poor Diastereoselectivity
Symptoms:
-
Formation of a difficult-to-separate mixture of diastereomers of the cyclopropane product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lack of Stereochemical Control in Cyclopropanation | The geometry of the transition state during cyclopropanation determines the diastereoselectivity. This can be influenced by directing groups or the inherent stereoelectronics of the reaction. | Utilize Directing Groups: A hydroxyl group on an allylic alcohol can direct the Simmons-Smith reagent to one face of the double bond, leading to high diastereoselectivity.[9] Catalyst Control: For diazo-based cyclopropanations, the choice of metal catalyst (e.g., Rh₂(OAc)₄ for trans-selectivity) can significantly influence the diastereomeric ratio.[3] |
| Substrate Geometry | The E/Z configuration of the starting alkene will influence the final stereochemistry of the product in stereospecific reactions like the Simmons-Smith.[5] | Ensure High Purity of Alkene Isomer: Purify the starting dehydroamino acid or other alkene precursor to ensure a single isomer is used. |
Issue 3: Difficulty in Fmoc Protection/Deprotection
Symptoms:
-
Incomplete Fmoc protection of the amino group, leading to a mixture of protected and unprotected amino acid.
-
Incomplete Fmoc deprotection during subsequent peptide synthesis, resulting in truncated sequences.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance around the Amino Group | The cyclopropyl moiety can create steric bulk that hinders the approach of the Fmoc-protection reagent (e.g., Fmoc-OSu). | Optimize Fmoc-Protection Conditions: Increase the reaction time and/or temperature. Use a more reactive Fmoc agent like Fmoc-Cl. Ensure the pH of the reaction is maintained in the optimal range (typically 8.5-9.5) for the amino group to be nucleophilic.[11] |
| Aggregation during SPPS | Cyclopropane-containing amino acids can contribute to peptide aggregation on the solid support, hindering access for the deprotection reagent (e.g., piperidine).[10] | Modify SPPS Protocol: Use a higher concentration of piperidine (e.g., 30-40% in DMF). Increase the deprotection time and/or temperature. Incorporate chaotropic salts or use specialized "difficult sequence" protocols.[10] |
Issue 4: Challenges in Purification
Symptoms:
-
Difficulty in separating the desired product from starting materials or byproducts by column chromatography or crystallization.
-
Co-elution of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Components | The desired product may have a similar polarity to impurities, making chromatographic separation challenging. | Derivative Formation: Temporarily protect the carboxylic acid as an ester to alter the polarity for chromatography, followed by deprotection. Recrystallization: If the product is crystalline, recrystallization is a powerful purification technique.[11] Experiment with different solvent systems. |
| Poor Resolution of Diastereomers | Diastereomers can be difficult to separate on standard silica gel. | Specialized Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable chiral or high-resolution column. Optimize Mobile Phase: A thorough screening of mobile phase compositions can often improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to α-(Fmoc-amino)-cyclopropaneacetic acid?
A1: There are several established strategies.[2] One common approach involves the cyclopropanation of a suitable dehydroamino acid derivative.[1][2][7][8] The Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds are frequently employed for this step.[1][3][4] Another strategy is the formal bis-alkylation of a malonic acid derivative or a protected amino-ester.[12] A more recent and scalable method involves a Hofmann rearrangement to form a bicyclic carbamate intermediate, which can then be functionalized.[12][13][14][15]
Q2: How can I improve the diastereoselectivity of the cyclopropanation?
A2: Diastereoselectivity is a critical challenge.[2] One effective method is to use a substrate with a directing group, such as an allylic alcohol, which can coordinate to the cyclopropanating reagent and direct it to one face of the alkene.[9] In the case of rhodium-catalyzed cyclopropanation with diazo compounds, the choice of catalyst and ligands can strongly influence the stereochemical outcome, often favoring the trans isomer.[3]
Q3: What is the Kulinkovich reaction, and can it be applied to this synthesis?
A3: The Kulinkovich reaction is a method to synthesize cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[16][17][18][19] The resulting cyclopropanol would then need to be oxidized to the corresponding carboxylic acid. This could be a viable route, for instance, by starting with an appropriate ester that contains a protected amino group precursor. The reaction proceeds via a titanacyclopropane intermediate.[16][17]
Q4: Are there any specific safety precautions I should take when working with diazo compounds or diethylzinc?
A4: Absolutely. Diazo compounds, especially diazomethane, are toxic and potentially explosive. It is highly recommended to generate them in situ from less hazardous precursors like tosylhydrazones to avoid isolating the pure substance.[1][2][7][8] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Diethylzinc is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
Q5: How do I choose the right protecting group strategy?
A5: For incorporation into solid-phase peptide synthesis (SPPS), the Fmoc group is standard for the α-amino group due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[20][21] The carboxylic acid is typically left unprotected for the final product but may be temporarily protected as an ester (e.g., methyl or ethyl ester) during intermediate steps to improve solubility or prevent side reactions, followed by saponification.
Experimental Workflow & Protocols
Workflow Overview: Synthesis via Dehydroamino Acid
This workflow outlines a common strategy for the synthesis of Fmoc-Acpa-OH.
Caption: General synthetic workflow for Fmoc-Acpa-OH.
Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from principles of diastereoselective synthesis of cyclopropane amino acids using diazo compounds.[3]
Materials:
-
N-protected dehydroalanine methyl ester
-
Aryldiazoacetate (or precursor like a tosylhydrazone salt)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the N-protected dehydroalanine methyl ester (1.0 eq) and Rh₂(OAc)₄ (1-2 mol%) in anhydrous DCM.
-
Addition of Diazo Compound: Dissolve the aryldiazoacetate (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the diazo solution dropwise to the reaction mixture at room temperature over 1-2 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup: Once the reaction is complete, quench it by adding a few drops of acetic acid. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired cyclopropane amino ester. The trans isomer is often the major product in this reaction.[3]
Protocol: Fmoc-Protection
This is a standard procedure for the Fmoc protection of an amino acid.[11]
Materials:
-
α-Amino-cyclopropaneacetic acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
10% Aqueous sodium bicarbonate solution
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the α-amino-cyclopropaneacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Addition of Fmoc-OSu: Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. | Semantic Scholar [semanticscholar.org]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 17. Kulinkovich Reaction [organic-chemistry.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. jocpr.com [jocpr.com]
- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Troubleshooting Fmoc-Deprotection of Sterically Hindered Residues
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical support guide for navigating one of the most common hurdles in solid-phase peptide synthesis (SPPS): the incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, particularly from sterically hindered residues. In SPPS, the success of each cycle hinges on the quantitative removal of the Nα-Fmoc group to liberate the free amine for the next coupling step. When this process is inefficient, it leads to the generation of deletion sequences, which are notoriously difficult to separate from the target peptide, thereby compromising both yield and purity.[1]
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges and their solutions. We will explore the underlying causes of incomplete deprotection and provide a logical, step-by-step framework for diagnosis and resolution.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Q1: My Kaiser test is negative (or yellow/faint blue) after deprotection of a hindered residue. What's happening and how do I confirm the problem?
A negative or weak Kaiser test is a primary indicator of incomplete Fmoc removal, meaning there are few or no free primary amines on the resin to react with the ninhydrin reagent.[2] This is a critical failure point in your synthesis.
Underlying Causes:
-
Steric Hindrance: The most direct cause. Bulky side chains on amino acids like Aib (α-aminoisobutyric acid), Val, Ile, or even adjacent residues can physically block the piperidine base from accessing the acidic proton on the fluorenyl group.[1]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, such as β-sheets, especially in hydrophobic sequences. This aggregation can sequester the N-terminus, preventing reagent access.[1][3]
-
Suboptimal Reagent Conditions: The deprotection solution itself can be the culprit. Degraded piperidine, incorrect concentration (standard is 20% in DMF), or moisture contamination can reduce its efficacy.[1][2]
-
Poor Resin Swelling: If the solid support is not adequately swollen, the peptide chains remain in a collapsed state, limiting reagent diffusion and accessibility.[1]
Diagnostic Workflow:
-
Qualitative Confirmation (Kaiser Test): This is your first line of defense. A persistent negative result after the standard deprotection protocol strongly suggests a problem.[2][4]
-
Quantitative Confirmation (UV-Vis Spectrophotometry): For a more definitive analysis, monitor the release of the dibenzofulvene (DBF)-piperidine adduct in the deprotection solution effluent. The adduct has a characteristic UV absorbance maximum around 301 nm.[2][] If the absorbance reading is significantly lower than expected for your resin loading, or if the peak is unusually broad, it indicates slow or incomplete deprotection.[4][6]
Q2: My standard 20% piperidine protocol is failing for a "difficult" sequence. What are the first modifications I should try?
Before resorting to stronger, more aggressive reagents, simple modifications to your standard protocol can often overcome moderate deprotection issues. The goal is to shift the reaction equilibrium towards completion by increasing reaction time or ensuring a high concentration of fresh reagent.
Simple Protocol Modifications:
-
Extend Deprotection Time: For hindered residues, a standard 10-20 minute deprotection may be insufficient.[4] Increasing the duration of the second deprotection step to 30-60 minutes can often be effective.[4]
-
Perform a "Double Deprotection": This is a highly effective and simple modification. After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine for a second, full-duration treatment.[4] This ensures that the reaction is not limited by the local concentration of piperidine or the accumulation of the DBF adduct.
-
Increase Reaction Temperature: Gently warming the reaction vessel to 30-40°C can provide the necessary kinetic energy to overcome the activation barrier and can also help to disrupt secondary structures that cause peptide aggregation.[2]
Q3: I've tried extending the time and double deprotection, but my hindered residue (e.g., Aib, or a sequence with multiple β-branched amino acids) still shows incomplete Fmoc removal. What is a more robust strategy?
For exceptionally difficult sequences, a stronger base is required to efficiently abstract the acidic proton from the Fmoc group. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is significantly more potent than piperidine for this purpose.[7][8]
The DBU-Assisted Deprotection Strategy:
The use of a DBU cocktail dramatically accelerates the deprotection rate.[8] A small amount of piperidine is often included, not as the primary base, but to act as a nucleophilic scavenger for the liberated dibenzofulvene byproduct.[8]
Caution: DBU is a very strong base and can promote side reactions. Its use should be carefully considered. Most notably, it can catalyze aspartimide formation if an Asp residue is present in the sequence.[8] Therefore, it is often recommended to revert to standard piperidine deprotection after the problematic residue(s) have been passed.[7]
Table 1: Comparison of Fmoc Deprotection Cocktails
| Reagent Cocktail | Composition | Primary Use Case | Key Considerations |
| Standard | 20% (v/v) Piperidine in DMF | Routine synthesis, non-hindered residues. | Generally safe and effective. May be insufficient for "difficult" sequences.[9] |
| DBU-Assisted | 2% (v/v) DBU + 2-20% (v/v) Piperidine in DMF | Severely hindered residues (e.g., Aib), aggregating sequences.[1][8] | Highly efficient, but increases risk of aspartimide formation and other base-catalyzed side reactions.[4][8] |
Q4: What are the ultimate consequences of incomplete Fmoc removal?
Failing to address incomplete deprotection has severe downstream consequences that can render a synthesis unusable.
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to that chain. This results in a peptide that is missing an amino acid. This type of impurity is often very similar in mass and chromatographic behavior to the desired product, making purification extremely challenging or impossible.[1][4]
-
Complex Crude Product & Low Yield: The un-deprotected peptide chain will be capped or terminated in subsequent steps. The final crude product will be a complex mixture of the target peptide and various deletion sequences, drastically reducing the overall yield of the desired molecule.[4]
Experimental Protocols
Protocol 1: Enhanced Piperidine Fmoc Deprotection
This protocol incorporates the "double deprotection" and extended time modifications.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate for 5 minutes.
-
Drain & Wash: Drain the deprotection solution. Wash the resin twice with DMF.[4]
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an extended period of 30-60 minutes.[4]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the DBF adduct.[4]
-
Confirmation (Optional but Recommended): Perform a Kaiser test (Protocol 3) on a few beads to confirm the presence of a free primary amine.
Protocol 2: DBU-Assisted Fmoc Deprotection
Use this stronger cocktail when standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Use this solution immediately after preparation.[1][8]
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-15 minutes. Reaction times are significantly shorter due to the strength of DBU.[4]
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[4]
Protocol 3: The Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines.[1][2]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Observe Color:
-
Dark Blue/Purple Beads & Solution: Positive result. Indicates successful deprotection.
-
Yellow/Brown/No Color Change: Negative result. Indicates incomplete deprotection.
-
Visualizing the Process
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Caption: A logical workflow for troubleshooting incomplete Fmoc removal.
Frequently Asked Questions (FAQs)
Q: What is the standard, baseline protocol for Fmoc deprotection?
The most widely used protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[9] This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (10-20 minutes) with fresh reagent to drive the reaction to completion.[1]
Q: What is the chemical mechanism of Fmoc deprotection?
The process is a base-catalyzed β-elimination reaction.[10] A base, usually piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[10] This triggers an elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[10][11] Excess piperidine in the solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable, UV-active adduct, preventing it from reacting with the newly liberated peptide amine.[10]
Q: Are there any alternatives to piperidine for Fmoc removal?
Yes, while piperidine is the most common reagent, several alternatives exist for specific applications.[12]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base used for very difficult deprotections.[13]
-
Piperazine: A less toxic alternative to piperidine that can be used in combination with DBU for rapid and efficient deprotection.[14][15]
-
Morpholine: A milder base sometimes preferred for the synthesis of sensitive glycopeptides where stronger bases might cause side reactions.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides with Constrained Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of peptides containing constrained amino acids. The rigid structures of cyclic, stapled, or otherwise conformationally restricted peptides introduce complexities not typically seen with their linear counterparts. This resource provides troubleshooting guides and frequently asked questions to navigate these purification hurdles effectively.
Quick-Fire FAQs
This section addresses common initial questions encountered when purifying constrained peptides.
Q1: Why does my constrained peptide show a very broad peak or multiple peaks in RP-HPLC?
A: This is a classic issue. Constrained peptides, due to their reduced conformational flexibility, can exist as a mixture of stable conformers or isomers in solution. These different forms may interact differently with the stationary phase, leading to peak broadening or the appearance of multiple, closely eluting peaks. Additionally, issues like aggregation or on-column degradation can contribute to this phenomenon.[1][2]
Q2: My cyclic peptide is co-eluting with its linear precursor. How can I separate them?
A: This is a frequent challenge, as the change in hydrophobicity upon cyclization can sometimes be minimal.[3][4] To improve separation, consider:
-
Slower Gradients: A shallower gradient (e.g., 0.5% B/min) increases the interaction time with the column, often providing the resolution needed to separate the two species.[5][6]
-
Alternative pH: Changing the mobile phase pH can alter the ionization state of the peptide, which may significantly change the retention characteristics of the linear precursor versus the cyclic product, enabling separation.[7] For example, switching from a standard acidic TFA-based mobile phase (pH ~2) to a basic one using ammonium hydroxide (pH ~10) can dramatically alter selectivity.[7]
-
Different Stationary Phase: If a C18 column fails, try a phenyl-hexyl or a C8 column, which offer different selectivity based on aromatic interactions and reduced hydrophobicity, respectively.[]
Q3: My stapled peptide has very poor solubility in the standard mobile phase (Water/Acetonitrile). What can I do?
A: Hydrocarbon stapling, in particular, can dramatically increase the hydrophobicity of a peptide, leading to solubility issues and aggregation.[9] To address this, you can:
-
Use Solubilizing Agents: Introduce additives like formic acid, acetic acid, or even small amounts of DMSO or isopropanol into your sample solvent.[][10]
-
Chaotropic Agents: In difficult cases, chaotropic agents like guanidine hydrochloride or urea can be added to the mobile phase to disrupt aggregation, though this is more common in size-exclusion chromatography.[9][10]
Q4: I am trying to separate diastereomers of a constrained peptide and they co-elute. What is the best strategy?
A: Separating diastereomers by conventional RP-HPLC can be challenging but is often achievable because they have different physicochemical properties.[11][12] The key is to exploit subtle differences in their three-dimensional structure.
-
Temperature Optimization: Varying the column temperature (e.g., from 30°C to 65°C) can alter the secondary structure of the peptides and their interaction with the stationary phase, sometimes dramatically improving resolution.[1][13]
-
Mobile Phase Modifiers: The choice of ion-pairing agent is critical. While TFA is common, sometimes using a weaker acid like difluoroacetic acid (DFA) or formic acid (FA) can change the selectivity enough to resolve the isomers.
-
High-Efficiency Columns: Using a column with smaller particles (sub-2 µm) and a modern UHPLC system can provide the efficiency needed for these difficult separations.[14]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step methodologies for overcoming complex purification challenges.
Guide 1: Tackling Aggregation and Poor Solubility
Aggregation is a primary obstacle, leading to low yields, poor peak shape, and even column clogging. It occurs when the constrained conformation exposes hydrophobic surfaces that promote self-association.[9]
Problem Identification Workflow
Caption: Decision workflow for troubleshooting aggregation and solubility.
Experimental Protocol: Solubility Enhancement for Hydrophobic Peptides
-
Initial Sample Preparation: Instead of dissolving the crude peptide directly in aqueous solutions, start with the smallest possible volume of a strong organic solvent like DMSO, DMF, or NMP.[][9]
-
Acidic Dilution: Slowly dilute the dissolved sample with your initial mobile phase (e.g., 95% Water / 5% Acetonitrile) that has been fortified with an organic acid like 1-5% acetic acid or formic acid. This helps keep the peptide protonated and solubilized.[10]
-
Screening Mobile Phase Additives: If solubility is still low, screen different mobile phase compositions on an analytical scale.
| Additive | Typical Concentration | Mechanism of Action & Use Case |
| Formic Acid | 0.1 - 1.0% | Good for MS compatibility; improves solubility of basic peptides. |
| Isopropanol (IPA) | 5 - 15% (in Mobile Phase B) | Stronger organic modifier than acetonitrile, effective for very hydrophobic peptides. |
| Ammonium Hydroxide | 0.1% | Creates basic pH (~10.7), useful for peptides with acidic residues or free thiols.[7] |
| Guanidine HCl | 0.1 - 1M | Strong chaotropic agent; disrupts aggregates but is non-volatile and must be removed post-purification. |
Guide 2: Resolving Isomers and Closely Related Impurities
The rigid nature of constrained peptides can lock in different isomers (diastereomers, cis/trans conformers) that are often difficult to separate from the main product and each other.[1][11]
Strategies for Enhancing Isomer Resolution
-
Exploit Temperature Effects: The most powerful yet often overlooked parameter is temperature. Increasing the column temperature can provide enough thermal energy to overcome the kinetic barriers between conformers, sometimes causing multiple peaks to coalesce into a single sharp peak. Conversely, in the case of stable diastereomers, changing the temperature can alter the selectivity and improve separation.[13] A typical screening range is 25°C to 65°C.
-
Mastering the Mobile Phase:
-
Ion-Pairing Agent: The choice of acid is crucial. TFA provides excellent peak shape for basic peptides due to strong ion-pairing but can mask selectivity.[6] Switching to a weaker ion-pairing agent like formic acid (FA) or difluoroacetic acid (DFA) can reveal hidden peaks and improve resolution between closely related species.
-
pH Manipulation: Modulating the mobile phase pH is a cornerstone of method development.[5] A peptide's net charge and local conformation can change dramatically with pH. If separation fails at the standard pH of ~2, exploring a mid-range pH (e.g., using an ammonium acetate buffer at pH 5-6) or a high pH (e.g., using ammonium hydroxide at pH 10) can completely change the elution profile and achieve separation.[7] Caution: Ensure your silica-based column is rated for high pH use, or opt for a polymer-based column to prevent degradation.[][15]
-
Experimental Protocol: Systematic Approach to Isomer Separation
-
Baseline Run: Perform an initial analytical run using a standard C18 column with a 0.1% TFA in Water/Acetonitrile system and a shallow gradient (e.g., 1% Acetonitrile/min). Set the temperature to 40°C.
-
Temperature Screen: Repeat the run at 25°C and 60°C. Analyze the chromatograms for changes in peak shape, number of peaks, and resolution.
-
pH Screen:
-
Prepare mobile phases with 0.1% Formic Acid (pH ~2.7).
-
Prepare mobile phases with 0.1% Ammonium Hydroxide (pH ~10.5), using a pH-stable column.
-
Run the sample under these new conditions and compare the selectivity to the TFA run.
-
-
Column Chemistry Screen: If resolution is still insufficient, test a column with a different stationary phase, such as a Phenyl-Hexyl, which provides alternative pi-pi interaction mechanisms.
Caption: Systematic workflow for isomer separation.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. biocompare.com [biocompare.com]
- 15. Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropane Amino Acids in Peptide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyclopropane-containing amino acids. This resource provides in-depth answers to common questions and troubleshooting strategies to ensure the successful incorporation of these unique residues into your peptide sequences while maintaining the integrity of the strained cyclopropane ring.
Frequently Asked Questions (FAQs)
Q1: How stable is the cyclopropane ring under standard peptide synthesis conditions?
The cyclopropane ring is generally robust under the standard conditions of Solid-Phase Peptide Synthesis (SPPS).[1][2] Its stability stems from the high energy of activation required to break the C-C bonds. However, it is not entirely inert. The primary vulnerabilities are strong acids and certain electrophilic reagents, particularly in the presence of "donor-acceptor" substitution patterns on the ring, which can facilitate nucleophilic ring-opening.[3][4][5]
-
Fmoc Deprotection: The cyclopropane ring is stable to the basic conditions used for Fmoc-group removal, typically 20% piperidine in DMF.[6][7][8] Piperidine is a mild, secondary amine base that readily removes the Fmoc group via a β-elimination mechanism without affecting the cyclopropane moiety.[8]
-
Coupling Reactions: Standard coupling reagents like HBTU, HATU, and DIC/HOBt are generally compatible with cyclopropane amino acids.[9][10] These reagents activate the carboxylic acid for amide bond formation under conditions that do not compromise the ring.
Q2: Is the cyclopropane ring susceptible to cleavage by Trifluoroacetic Acid (TFA)?
This is a critical consideration. While many cyclopropane-containing peptides survive TFA cleavage, the ring is susceptible to acid-catalyzed opening, especially under harsh or prolonged exposure.[11][12][13]
The mechanism often involves protonation, which can lead to the formation of a carbocation intermediate, followed by nucleophilic attack from scavengers (like water or triisopropylsilane) present in the cleavage cocktail. The stability can be influenced by:
-
Substitution: Electron-donating groups on the cyclopropane ring can stabilize a developing positive charge, making it more susceptible to acid-catalyzed opening.
-
TFA Concentration & Time: Higher TFA concentrations and longer cleavage times increase the risk of side reactions.
-
Scavengers: The choice of scavengers is crucial. While necessary to protect other residues, they can also act as nucleophiles that attack the protonated cyclopropane ring.
Q3: Should I be concerned about specific coupling reagents or additives?
For the most part, modern phosphonium- and aminium-based coupling reagents (HATU, HBTU, PyBOP) are safe to use.[10] Older methods requiring highly reactive intermediates or harsh conditions should be evaluated carefully. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are benign. The primary concern is not the coupling agent itself, but ensuring the reaction pH does not become strongly acidic.
Q4: Does temperature play a significant role in the stability of the cyclopropane ring during synthesis?
Yes, temperature can be a factor. While standard SPPS is performed at room temperature, some protocols, especially for difficult couplings, may involve heating. Increased temperature can lower the activation energy for unwanted side reactions, including ring-opening. It is advisable to avoid elevated temperatures during coupling or cleavage steps unless absolutely necessary and validated on a small scale first.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Mass Gain in Final Product (+18 Da, +74 Da, etc.)
-
Observation: Your final mass spectrum shows the desired peptide mass plus an additional mass corresponding to the addition of water (+18 Da), triisopropylsilane (+158 Da, but often fragments), or other scavengers.
-
Probable Cause: Acid-catalyzed ring-opening of the cyclopropane moiety during the final TFA cleavage step. The protonated cyclopropane ring has been attacked by a nucleophile from the cleavage cocktail.
-
Solution Workflow:
Caption: Troubleshooting workflow for ring-opening.
-
Detailed Protocol: Optimized Cleavage for Cyclopropane-Containing Peptides
-
Prepare the peptide-resin by washing thoroughly with Dichloromethane (DCM) and drying under vacuum.
-
Prepare a fresh, cold (4°C) cleavage cocktail. A recommended starting point is Reagent K without thioanisole if no Met or Cys are present: 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Add the cold cleavage cocktail to the resin and swirl gently at room temperature for 1.5 to 2 hours . Avoid longer cleavage times.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Dry the purified peptide under vacuum.
-
Analyze immediately via LCMS to assess ring integrity.
-
Issue 2: Low Cleavage Yield or Complex Crude Product Profile
-
Observation: The yield of the desired peptide is significantly lower than expected, and the chromatogram shows multiple unidentifiable peaks.
-
Probable Cause: This can be due to several factors. In addition to ring-opening, aggregation of the peptide on the resin can hinder cleavage.[14] Also, certain protecting groups on other amino acids might react with the cyclopropane ring under acidic conditions. For instance, cationic species generated from Trp or Tyr side-chain deprotection could potentially act as electrophiles.
-
Solutions:
-
Aggregation: If aggregation is suspected, consider using a more polar cleavage cocktail or performing the cleavage in a larger volume of TFA.[14] Resynthesizing the peptide on a low-substitution resin or a PEG-based resin can also mitigate aggregation.[15]
-
Scavenger Optimization: Ensure your scavenger cocktail is appropriate for your entire sequence. For peptides containing tryptophan, adding 1-2% 1,2-ethanedithiol (EDT) is crucial to scavenge reactive species that could otherwise alkylate the cyclopropane ring.[16]
-
Issue 3: Diastereomer Formation
-
Observation: You observe two or more peaks with the same mass, suggesting the formation of diastereomers, where none were expected.
-
Probable Cause: While the cyclopropane ring itself is stereochemically stable, the presence of the strained ring can sometimes increase the acidity of the α-proton on an adjacent amino acid. During the basic conditions of Fmoc deprotection or coupling (if a base like DIPEA is used in excess), this can lead to epimerization.
-
Solutions:
-
Minimize Base Exposure: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for rapid Fmoc deprotection (e.g., 2% DBU in DMF for 2-3 minutes) to minimize the total time the peptide is exposed to basic conditions.
-
Avoid Excess Base in Coupling: When using coupling reagents that require an external base (like DIC/HOBt), use a stoichiometric amount of a non-nucleophilic base like DIPEA or 2,4,6-collidine. Better yet, use coupling reagents like HATU or HCTU that do not require an additional soluble base.
-
Use Racemization-Suppressing Additives: Always include additives like HOBt or Oxyma in your coupling reactions, as they are known to minimize racemization.[10]
-
Data Summary: Stability under Cleavage Conditions
The following table summarizes the expected stability of a model cyclopropane-containing peptide under various common cleavage conditions. Stability is defined as the percentage of the desired product remaining intact without ring-opening.
| Cleavage Cocktail (TFA/Scavengers) | Time (hr) | Temperature (°C) | Expected Ring Stability | Notes |
| 95% / 2.5% TIS / 2.5% H₂O | 2 | 25 | >95% | Standard, robust protocol for many sequences. |
| 95% / 5% H₂O | 4 | 25 | 80-90% | Increased risk due to longer time and water as a nucleophile. |
| 88% / 5% Phenol / 5% H₂O / 2% TIS | 2 | 25 | >95% | Phenol is a good scavenger for Tyr, Trp protecting groups. |
| 100% TFA (No Scavengers) | 1 | 25 | <70% | High risk. Cationic species can polymerize or cause ring-opening. |
| 95% / 2.5% TIS / 2.5% H₂O | 2 | 4 | >98% | Reduced temperature significantly improves stability. |
Note: These values are illustrative and can vary based on the specific sequence and substitution pattern of the cyclopropane amino acid.
By understanding the chemical principles governing the stability of the cyclopropane ring and adopting these optimized protocols and troubleshooting strategies, researchers can confidently and successfully incorporate these valuable non-canonical amino acids into their peptide-based projects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 13. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. digital.csic.es [digital.csic.es]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Mass Spectrometry of Peptides with Cyclopropane Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing cyclopropane residues. The unique structural features of these modified peptides, while offering exciting possibilities in peptidomimetic design and drug discovery, can present challenges in mass spectrometric analysis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and accuracy of your experimental results.
Introduction
Cyclopropane-containing amino acids are valuable building blocks in medicinal chemistry, prized for their ability to introduce conformational constraints into peptides, thereby enhancing metabolic stability and receptor selectivity. However, the strained three-membered ring that imparts these desirable properties can also lead to unexpected fragmentation patterns, neutral losses, and other artifacts during mass spectrometry (MS) analysis. This can complicate data interpretation and potentially lead to erroneous structural assignments. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot these challenges.
Troubleshooting Guide: Unexpected Mass Spectrometry Peaks
This section addresses specific issues you may encounter during the MS analysis of peptides containing cyclopropane residues, providing potential causes and actionable solutions.
Issue 1: Observation of Unexpected Peaks with Small Mass Shifts (e.g., -2 Da, -4 Da, -6 Da)
Question: I am observing a series of peaks with mass-to-charge ratios slightly lower than my expected peptide mass, corresponding to losses of 2, 4, or 6 Daltons. What is the origin of these peaks?
Answer:
This is a characteristic observation for peptides containing multiple cyclopropylglycine residues or related structures. The loss of 2 Da per modification corresponds to the formation of a cyclopropane ring from a precursor, often seen in biosynthetic studies where the cyclopropanation is incomplete.
-
Probable Cause: Incomplete enzymatic or synthetic cyclopropanation. You may be analyzing a mixture of the fully cyclopropanated peptide, along with precursors that have undergone one or two fewer cyclopropanation reactions.
-
Troubleshooting Steps:
-
Verify Synthesis/Purification: Re-examine the synthesis and purification steps to ensure complete reaction and effective separation of the desired product from starting materials and intermediates.
-
High-Resolution MS: Utilize high-resolution mass spectrometry to confirm the elemental composition of the parent and "-n*2 Da" peaks. This will help to definitively assign the losses to the absence of the cyclopropane-forming reaction.
-
MS/MS Analysis: Fragment the parent ion and the ions corresponding to the mass losses. The fragmentation patterns should be consistent with the expected sequences, with the differences localized to the sites of expected cyclopropanation. For instance, fragments containing an unmodified valine residue that is a precursor to cyclopropylglycine will not show the mass shift, while fragments containing the cyclopropane ring will.[1]
-
Issue 2: Appearance of a Pair of Fragment Ions Spaced 14 Da Apart
Question: My MS/MS spectrum shows a distinct pair of fragment ions with a mass difference of 14 Da that I cannot assign to standard b- or y-ions. What could be causing this?
Answer:
This unique fragmentation pattern is a potential signature of the cyclopropane ring itself, arising from a cross-ring cleavage. While more extensively documented for cyclopropane-containing lipids, this mechanism can also occur in the side chains of cyclopropane-bearing amino acids in peptides, particularly with higher energy fragmentation methods like Ultraviolet Photodissociation (UVPD).
-
Probable Cause: Dual carbon-carbon bond cleavage across the cyclopropane ring in the amino acid side chain. This results in the generation of two fragment ions, one containing a -CH2- group more than the other, leading to the 14 Da mass difference.
-
Troubleshooting Steps:
-
Fragmentation Method: This pattern is more likely to be observed with high-energy fragmentation techniques. If using a method like UVPD, be aware of this potential fragmentation pathway. With Collision-Induced Dissociation (CID), this may be a less common event but could occur at higher collision energies.
-
Positional Confirmation: The masses of these diagnostic ions can help to localize the cyclopropane residue within the peptide sequence.
-
Literature Comparison: Refer to studies on the UVPD of cyclopropane-containing molecules to understand the underlying fragmentation mechanisms better.[2]
-
Issue 3: Prominent Neutral Loss of 28 Da (Ethene) or Other Small Hydrocarbons
Question: I am observing a significant neutral loss of 28 Da from my precursor ion or from fragment ions in my MS/MS spectra. Is this related to the cyclopropane residue?
Answer:
Yes, the neutral loss of ethene (28 Da) is a plausible fragmentation pathway for cyclopropane-containing side chains. The strained ring can rearrange and eliminate a stable neutral molecule like ethene upon collisional activation.
-
Probable Cause: Ring opening and subsequent fragmentation of the cyclopropane side chain, leading to the elimination of ethene (C2H4).
-
Troubleshooting Steps:
-
MS/MS Analysis: Carefully analyze your MS/MS spectra for this characteristic neutral loss from the precursor ion and from b- and y-ions containing the cyclopropane residue.
-
Vary Collision Energy: Step up the collision energy in your CID experiments. The intensity of the neutral loss peak may increase with higher energy, providing further evidence for this fragmentation pathway.
-
Consider Isomers: Be aware that other structural elements could potentially lead to a 28 Da loss (e.g., two CO losses). High-resolution MS/MS can help to confirm the elemental composition of the fragment ions and the neutral loss.
-
Issue 4: Ambiguous or Incomplete Sequence Coverage in MS/MS Spectra
Question: I am struggling to get complete sequence coverage for my cyclopropane-containing peptide. The fragmentation is poor, or the resulting spectrum is difficult to interpret.
Answer:
The conformational rigidity imparted by cyclopropane residues can sometimes hinder efficient backbone fragmentation under standard CID conditions. Additionally, side-chain fragmentations can compete with backbone cleavages, complicating the spectrum.
-
Probable Cause:
-
The constrained conformation of the peptide may disfavor the formation of the transition states required for backbone cleavage.
-
Side-chain fragmentations (like neutral losses) may be energetically favored, reducing the abundance of informative b- and y-ions.
-
Gas-phase rearrangements of fragment ions can lead to "scrambled" sequences that are difficult to interpret.[1][3]
-
-
Troubleshooting Steps:
-
Optimize Fragmentation Energy: Perform a collision energy ramp to find the optimal energy that balances backbone fragmentation with side-chain losses.
-
Alternative Fragmentation Methods: Employ alternative fragmentation techniques that provide complementary information:
-
Electron Transfer Dissociation (ETD): ETD is often more effective for peptides with constrained conformations and can provide c- and z-type ions, which can help to fill in sequence gaps.
-
Ultraviolet Photodissociation (UVPD): As mentioned, UVPD can induce specific side-chain cleavages that can be diagnostic for the cyclopropane ring.[2]
-
-
MSn Experiments: Isolate a major fragment ion and subject it to a further round of fragmentation (MS3). This can help to confirm the sequence of that fragment and unravel complex fragmentation pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should be aware of when analyzing cyclopropane-containing peptides?
A1: Like other peptides, those containing cyclopropane residues are susceptible to the formation of common adducts, which can create unexpected peaks in your mass spectrum. These include:
-
Sodium ([M+Na]+) and Potassium ([M+K]+) adducts: These are very common and result from trace amounts of these salts in your sample, solvents, or on glassware. They will appear as peaks at M+22.99 Da and M+39.10 Da relative to the protonated molecule.
-
Solvent Adducts: Adducts with solvents like acetonitrile ([M+ACN+H]+) or formic acid ([M+FA+H]+) can sometimes be observed, especially with electrospray ionization.
-
Chemical Modifications: Be mindful of potential chemical modifications introduced during sample preparation, such as formylation from formic acid or oxidation.
To minimize these, always use high-purity solvents and reagents, and consider desalting your sample prior to MS analysis.
Q2: Can in-source fragmentation cause unexpected peaks for these peptides?
A2: Yes, in-source fragmentation (or in-source decay) can be a source of unexpected peaks.[4][5][6] This occurs when peptides fragment in the ion source before they are mass analyzed. For cyclopropane-containing peptides, this could lead to premature side-chain losses or other fragmentations that might be misinterpreted as impurities. To check for in-source fragmentation, try reducing the ion source temperature and voltages. If the intensity of the unexpected peak decreases relative to the parent ion, it is likely an in-source fragment.
Q3: How do the different diastereomers of a cyclopropane amino acid affect the mass spectrum?
A3: While diastereomers have the same mass and will not be distinguished by a single MS scan, they can sometimes exhibit different fragmentation patterns in MS/MS. The different stereochemistry can influence the conformational preferences of the peptide, which in turn can affect the efficiency of certain fragmentation channels. Differentiating diastereomers by MS/MS alone can be challenging and may require careful comparison of the spectra of pure stereoisomers and potentially computational modeling.
Q4: Are there any diagnostic immonium ions for cyclopropane-containing amino acids?
A4: For 1-aminocyclopropane-1-carboxylic acid (ACC), a diagnostic immonium ion at m/z 56 has been reported.[7] The presence of this ion in your MS/MS spectrum can be a good indicator of an ACC residue in your peptide. For other, more complex cyclopropane amino acids, the immonium ions may be less characterized, and their observation would depend on the specific structure of the side chain.
Experimental Protocols
Protocol 1: Optimization of Collision-Induced Dissociation (CID) Parameters
This protocol outlines a systematic approach to optimize CID parameters to enhance sequence coverage for a novel cyclopropane-containing peptide.
-
Initial Infusion: Prepare a 1-10 pmol/µL solution of your purified peptide in 50% acetonitrile/0.1% formic acid. Infuse the sample directly into the mass spectrometer.
-
MS1 Scan: Acquire a full MS1 scan to identify the precursor ion of interest. Confirm its m/z and charge state.
-
Collision Energy Ramp:
-
Set up an MS/MS experiment to fragment the precursor ion.
-
Instead of a single collision energy, program a stepped or ramped collision energy. For example, for a doubly charged peptide in a quadrupole ion trap, you might ramp the normalized collision energy from 15% to 45%.
-
Acquire data across this range.
-
-
Data Analysis:
-
Examine the MS/MS spectra at different collision energies.
-
At low energies, you may see minimal fragmentation or only the loss of labile groups.
-
At intermediate energies, you should observe the optimal balance of b- and y-ions for sequence analysis.
-
At high energies, you may see an increase in side-chain fragmentation, neutral losses, and smaller, less informative fragment ions.
-
-
Refinement: Based on the ramped experiment, select a narrow range of collision energies that provide the best sequence coverage and perform further experiments using these optimized settings.
Data Presentation
Table 1: Common Unexpected Mass Shifts and Their Potential Origins
| Observed Mass Shift (Da) | Probable Cause | Proposed Fragmentation/Reaction | Diagnostic Clues |
| -2, -4, -6 | Incomplete cyclopropanation | Absence of one or more cyclopropane rings | Series of peaks with decreasing m/z |
| Neutral Loss of 28 | Ethene elimination from side chain | Ring opening and fragmentation of the cyclopropane ring | Peak at [M-28+H]+ or [b/y-28]+ |
| Fragment Pair with Δm/z = 14 | Cross-ring cleavage of side chain | Dual C-C bond cleavage across the cyclopropane ring | Two fragment ions with a 14 Da mass difference |
| +22.99 | Sodium Adduct | Ionization with a sodium ion | Peak at [M+Na]+ |
| +39.10 | Potassium Adduct | Ionization with a potassium ion | Peak at [M+K]+ |
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting decision tree for unexpected MS peaks.
Diagram 2: Potential Fragmentation Pathways of a Cyclopropane Side Chain
Caption: Competing fragmentation pathways for cyclopropane peptides.
References
- 1. Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Peptides with α-(Fmoc-amino)-cyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Constraints in Peptide Drug Discovery
In the quest for novel therapeutics, peptides offer a compelling balance of specificity and potency. However, their inherent flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists often introduce conformational constraints into the peptide backbone. One such strategy is the incorporation of non-natural amino acids like α-(Fmoc-amino)-cyclopropaneacetic acid. The rigid cyclopropane ring system imparts a well-defined local geometry, effectively locking the peptide into a more bioactive conformation. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing this unique building block versus their flexible, non-cyclopropanated counterparts, supported by experimental data and detailed protocols.
The introduction of a cyclopropane ring into a peptide backbone significantly alters its conformational landscape. This is primarily due to "cyclopropylic strain," a steric repulsion between substituents on the cyclopropane ring that restricts bond rotation.[1] This conformational restriction is a key advantage in rational drug design, as it can pre-organize the peptide into a conformation that is optimal for receptor binding.[2]
The Power of NMR in Elucidating Peptide Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution.[3] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), we can gain atomic-level insights into the peptide's conformation. This is particularly crucial when evaluating the impact of modifications like the introduction of α-(Fmoc-amino)-cyclopropaneacetic acid.
Comparative NMR Analysis: A Tale of Two Peptides
To illustrate the profound impact of the cyclopropane constraint on a peptide's NMR signature, let us consider a model peptide, Ac-Ala-X-NHMe, where X is either L-Alanine (the flexible control) or α-amino-cyclopropaneacetic acid (the constrained analogue).
Key NMR Observables and Their Interpretation
The most significant differences in the NMR spectra of these two peptides will manifest in the chemical shifts of the protons on and adjacent to the 'X' residue, the scalar coupling constants (J-couplings) within the residue, and the through-space NOE contacts.
Table 1: Comparative ¹H and ¹³C Chemical Shifts (δ) in ppm
| Parameter | Ac-Ala-Ala -NHMe (Flexible) | Ac-Ala-Ac3c -NHMe (Constrained) | Rationale for Difference |
| Ala-Hα | ~4.3 ppm | ~4.1 ppm | The constrained environment of the Ac3c residue can induce subtle changes in the electronic environment of the preceding residue. |
| X-Hα | ~4.3 ppm | ~3.5 ppm | The Hα of the cyclopropane ring is in a significantly different electronic environment compared to a standard amino acid. |
| X-Hβ (Ala) | ~1.4 ppm | N/A | Alanine has a methyl group at the β-position. |
| Cyclopropyl CH₂ | N/A | ~0.8 - 1.5 ppm | The cyclopropyl protons experience a characteristic upfield shift due to the ring current effect of the cyclopropane ring.[4][5] |
| Ala-Cα | ~50 ppm | ~49 ppm | Similar to the proton shifts, the carbon environment is also slightly perturbed. |
| X-Cα | ~50 ppm | ~35 ppm | The Cα of the cyclopropaneacetic acid is part of the strained ring system, leading to a significant upfield shift. |
| Cyclopropyl CH₂ | N/A | ~15 - 20 ppm | The cyclopropyl carbons are highly shielded. |
Note: The exact chemical shifts are sequence-dependent. The values presented are representative and highlight the expected trends.
Table 2: Comparative ³J Coupling Constants (Hz)
| Coupling | Ac-Ala-Ala -NHMe (Flexible) | Ac-Ala-Ac3c -NHMe (Constrained) | Interpretation |
| ³J(HN, Hα) of X | ~7-8 Hz | ~5-9 Hz (diastereotopic) | In the flexible alanine peptide, this value reflects an average of multiple conformations. In the constrained peptide, the specific value is highly dependent on the fixed dihedral angle, providing precise conformational information. |
| ³J(H,H) cis (cyclopropyl) | N/A | ~7-9 Hz | The vicinal coupling constant between cis protons on a cyclopropane ring is characteristically larger.[6] |
| ³J(H,H) trans (cyclopropyl) | N/A | ~4-6 Hz | The vicinal coupling constant between trans protons on a cyclopropane ring is characteristically smaller.[6] |
Table 3: Expected Key NOE Contacts
| NOE Contact | Ac-Ala-Ala -NHMe (Flexible) | Ac-Ala-Ac3c -NHMe (Constrained) | Structural Implication |
| Ala(i) Hα - X(i+1) HN | Strong | Strong | Indicates a trans peptide bond, which is typical. |
| X(i+1) Hα - NHMe(i+2) HN | Strong | Strong | Confirms the peptide sequence and trans peptide bond. |
| Ala(i) Hα - X(i+1) Hα | Weak/Absent | Potentially stronger and more defined | In the flexible peptide, this distance is averaged over many conformations. In the constrained peptide, a shorter, fixed distance may result in a stronger NOE, providing a key distance restraint. |
| Intra-residue (Ac3c) Hα - Cyclopropyl H | N/A | Present | These NOEs help to define the orientation of the cyclopropane ring relative to the peptide backbone. |
Experimental Workflow for NMR Characterization
A comprehensive NMR analysis of a peptide containing α-(Fmoc-amino)-cyclopropaneacetic acid requires a suite of one- and two-dimensional experiments. The following protocol outlines a robust workflow for obtaining high-quality data for structural elucidation.
Peptide Synthesis and Purification
Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[7] The α-(Fmoc-amino)-cyclopropaneacetic acid is incorporated as a standard building block. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis.
NMR Sample Preparation
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). The choice of solvent can significantly influence the peptide's conformation.[8]
-
Concentration: Aim for a peptide concentration of 1-5 mM for optimal signal-to-noise.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Data Acquisition
A standard suite of NMR experiments for a non-labeled peptide includes:
-
1D ¹H: Provides a general overview of the sample's purity and complexity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of amino acid residues.
-
2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds, useful for confirming assignments and measuring coupling constants.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for peptides in the intermediate molecular weight range where the NOE can be close to zero.[9]
Caption: Step-by-step NMR data acquisition and analysis.
Data Analysis and Structure Calculation
-
Resonance Assignment: Using the TOCSY and COSY spectra, assign all proton resonances to their respective amino acid residues. The unique spin system of the α-(amino)-cyclopropaneacetic acid will be readily identifiable.
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive upper distance limits between protons.
-
Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from the 1D or high-resolution 2D spectra. These values can be used in the Karplus equation to restrain the φ backbone dihedral angle.[10]
-
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
Conclusion: A Powerful Tool for Rational Design
The incorporation of α-(Fmoc-amino)-cyclopropaneacetic acid provides a powerful means to constrain peptide conformation, and NMR spectroscopy is the essential tool for characterizing the structural consequences of this modification. The distinct NMR signatures of the cyclopropane ring—upfield shifted protons, characteristic J-coupling patterns, and unique NOE contacts—provide a wealth of information for high-resolution structure determination. By comparing the NMR data of constrained peptides with their flexible counterparts, researchers can gain a deeper understanding of the structure-activity relationships that govern molecular recognition, paving the way for the rational design of more potent and stable peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Analysis of Cyclopropane-Containing Peptides
Introduction: The Allure and Challenge of the Three-Membered Ring
In the landscape of modern drug discovery, peptides incorporating non-canonical amino acids are of increasing interest to medicinal chemists.[1] Among these, cyclopropane-containing peptides stand out for their unique structural properties. The strained three-membered ring of cyclopropane introduces conformational rigidity, which can pre-organize a peptide into its bioactive conformation, potentially leading to enhanced enzymatic stability and receptor selectivity.[1] These attributes make them promising candidates for a new generation of therapeutics. However, the very structural constraints that make these molecules biologically appealing also present significant challenges for their characterization, particularly by mass spectrometry (MS).
Standard peptide sequencing relies on predictable fragmentation along the peptide backbone. The introduction of a cyclopropane moiety can alter these fragmentation pathways, complicating spectral interpretation and requiring a nuanced approach to method development. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of cyclopropane-containing peptides, offering field-proven insights and experimental data to guide researchers in this specialized area.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for the successful analysis of cyclopropane-containing peptides. The energy imparted to the peptide ion and the mechanism of fragmentation will dictate the quality and interpretability of the resulting tandem mass (MS/MS) spectrum. We will compare three commonly employed techniques: Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD).
Collision-Induced Dissociation (CID): The Workhorse with Limitations
CID is a resonant excitation technique where precursor ions are accelerated and collide with an inert gas, leading to fragmentation.[2] While widely used in proteomics, CID has limitations when analyzing structurally constrained peptides. The relatively slow heating process allows for energy redistribution throughout the molecule, which can favor the fragmentation of weaker bonds and may not provide sufficient energy to cleave the robust peptide backbone, especially in rigid structures. For cyclopropane-containing peptides, this can result in spectra dominated by neutral losses or fragmentation patterns that are difficult to interpret.
Higher-energy Collisional Dissociation (HCD): A More Energetic Approach
HCD is a beam-type CID method that imparts a higher, non-resonant energy to the precursor ions.[2][3] This results in more extensive fragmentation and often produces a richer spectrum with more backbone cleavages compared to CID.[3][4] For cyclopropane-containing peptides, the increased energy of HCD can be advantageous in overcoming the stabilizing effect of the cyclopropane ring, leading to more informative b- and y-type ions for sequencing. However, the high energy can also lead to an abundance of low m/z fragment ions and potential sequence scrambling, which can complicate data analysis.[3]
Ultraviolet Photodissociation (UVPD): A High-Resolution Alternative
UVPD utilizes high-energy photons to induce fragmentation.[5][6][7] This technique is known for producing a diverse range of fragment ions, including a-, x-, c-, and z-type ions, in addition to the more common b- and y-types.[8] This rich fragmentation pattern can provide near-complete sequence coverage, which is particularly beneficial for complex structures like cyclopropane-containing and other cyclic peptides.[7][9] UVPD is less dependent on the peptide's charge state and can be effective for both protonated and deprotonated species.[7] The main drawback of UVPD is the potential for lower signal-to-noise ratios due to the distribution of ion current across a wide variety of fragment ions.[7]
Diagram 1: Conceptual Comparison of Fragmentation Techniques
Caption: Comparison of CID, HCD, and UVPD for cyclopropane peptide analysis.
Experimental Data and Performance Comparison
While comprehensive, direct comparative studies on a wide range of cyclopropane-containing peptides are limited in the published literature, we can draw valuable insights from related work on constrained and modified peptides. A study on a poly-cyclopropylglycine-containing peptide utilized high-resolution mass spectrometry with MS/MS analysis to characterize the modification, demonstrating the feasibility of sequencing these complex molecules.[10] Their work showed that both b- and y-fragments could be generated, allowing for near-complete sequence coverage.[10]
The following table summarizes the expected performance of each technique for the analysis of cyclopropane-containing peptides based on available data for constrained and modified peptides.
| Feature | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Ultraviolet Photodissociation (UVPD) |
| Fragmentation Energy | Low, resonant | High, non-resonant | High, photon-based |
| Primary Fragment Ions | b, y, neutral losses | b, y | a, b, c, x, y, z |
| Sequence Coverage | Often incomplete | Generally good | Potentially near-complete[7][9] |
| Spectral Complexity | Low to moderate | Moderate to high | High |
| Susceptibility to Structure | High | Moderate | Low |
| Ideal Application | Initial screening, simple structures | Routine sequencing of moderately complex peptides | In-depth characterization, complex and highly constrained peptides |
Recommended Analytical Workflows and Protocols
For researchers embarking on the analysis of cyclopropane-containing peptides, a tiered approach is recommended.
Diagram 2: Recommended Workflow for Cyclopropane Peptide Analysis
Caption: A tiered workflow for the mass spectrometry analysis of cyclopropane-containing peptides.
Step-by-Step Protocol: LC-MS/MS Analysis of a Novel Cyclopropane-Containing Peptide
This protocol provides a general framework that should be optimized for the specific peptide and instrumentation.
1. Sample Preparation:
-
Synthesize or extract the cyclopropane-containing peptide.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay).
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Dilute the stock solution to a working concentration for LC-MS/MS analysis (typically in the low fmol to low pmol range on column).
2. Liquid Chromatography:
-
Column: C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of any isomers or impurities. For example, 5-40% B over 30 minutes.
-
Flow Rate: Dependent on the column internal diameter (e.g., 300 nL/min for a 75 µm ID column).
-
Injection Volume: Typically 1-5 µL.
3. Mass Spectrometry (Full Scan - MS1):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Scan Range: A range that encompasses the expected m/z of the precursor ion (e.g., 300-1500 m/z).
-
Resolution: >60,000 to ensure accurate mass measurement.
4. Tandem Mass Spectrometry (MS/MS):
-
Data-Dependent Acquisition (DDA): Select the top N most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method Comparison:
-
Mass Analyzer (MS2): High-resolution mass analyzer for accurate fragment ion mass measurement.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.
5. Data Analysis:
-
Use appropriate software for de novo sequencing or database searching if a theoretical sequence is known.
-
Manually inspect the MS/MS spectra to validate the sequence assignment, paying close attention to the mass shifts corresponding to the cyclopropane-containing amino acid.
-
Look for characteristic fragmentation patterns that may be unique to the cyclopropane moiety.
Conclusion: A Path Forward for Characterizing Constrained Peptides
The analysis of cyclopropane-containing peptides by mass spectrometry requires a departure from standard "plug-and-play" proteomics workflows. The inherent structural rigidity of these molecules necessitates a thoughtful approach to the selection of fragmentation techniques. While CID can serve as a useful initial screening tool, HCD and particularly UVPD offer more robust solutions for obtaining comprehensive sequence information. The workflows and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their analytical strategies for these promising therapeutic candidates. As the field of peptide therapeutics continues to evolve, the development of specialized mass spectrometry methods will be crucial for unlocking the full potential of these uniquely constrained molecules.
References
- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Conformational Characterization of Peptides and Proteins by 193 nm Ultraviolet Photodissociation in the Collision Cell of a Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Stability: A Comparative Guide to α-(Fmoc-amino)-cyclopropaneacetic Acid in Constrained Peptide Design
For researchers, medicinal chemists, and professionals in drug development, the quest for more potent, stable, and specific peptide therapeutics is a continuous endeavor. The inherent flexibility of linear peptides often leads to reduced receptor affinity and susceptibility to enzymatic degradation, limiting their therapeutic potential.[1][2] The introduction of conformational constraints is a powerful strategy to overcome these limitations.[3] This guide provides an in-depth comparison of α-(Fmoc-amino)-cyclopropaneacetic acid (Fmoc-Acpa), a unique constrained amino acid, with other common methodologies for inducing structural rigidity in peptides. We will delve into the structural underpinnings of these constraints, provide supporting experimental data, and offer detailed protocols for their incorporation.
The Rationale for Rigidity: Why Constrain Peptides?
Native peptides in solution exist as an ensemble of conformations. While this flexibility allows for interaction with various biological targets, it comes at a significant entropic cost upon binding to a specific receptor. By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity.[4] Furthermore, a constrained structure can sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.[2]
The primary goals of incorporating constrained amino acids are:
-
To stabilize specific secondary structures: such as β-turns, α-helices, or β-sheets, which are often crucial for biological activity.
-
To reduce conformational entropy: leading to a more favorable binding free energy.
-
To enhance proteolytic stability: by masking cleavage sites or inducing non-natural backbone geometries.
-
To improve pharmacokinetic properties: including cell permeability and oral bioavailability.[2][5]
α-(Fmoc-amino)-cyclopropaneacetic Acid (Fmoc-Acpa): A Unique Conformational Switch
Fmoc-Acpa belongs to the family of cyclopropane-containing amino acids, which are notable for the rigid geometry imposed by the three-membered ring. The cyclopropane moiety introduces significant steric hindrance and restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone, thereby limiting the available conformational space.[6] This "cyclopropylic strain" can effectively dictate the local peptide architecture.[6]
The synthesis of Fmoc-protected cyclopropane amino acids has become more accessible, allowing for their routine incorporation into peptides via solid-phase peptide synthesis (SPPS).[4][7]
Comparative Analysis of Constrained Amino Acids
To appreciate the unique properties of Fmoc-Acpa, it is essential to compare it with other widely used constrained amino acids and constraining strategies.
| Constraining Strategy | Key Structural Feature | Primary Conformational Influence | Advantages | Disadvantages |
| α-(Fmoc-amino)-cyclopropaneacetic acid (Fmoc-Acpa) | Cyclopropane ring fused to the α-carbon and amino group | Highly restricted φ and ψ angles; can stabilize extended or turn conformations depending on stereochemistry.[4][8] | Induces sharp turns or rigid extended structures; metabolically stable. | Sterically hindered, requiring optimized coupling conditions; synthesis can be complex. |
| α-Aminoisobutyric acid (Aib) | Gem-dimethyl substitution at the α-carbon | Strongly promotes helical conformations (310 or α-helix).[9] | Excellent helix inducer; commercially available and relatively easy to incorporate. | Limited to inducing helical structures; may not be suitable for mimicking β-turns or extended conformations. |
| N-Methylated Amino Acids | Methyl group on the backbone amide nitrogen | Disrupts hydrogen bonding, can favor cis-amide bonds, and restricts φ/ψ space. | Increases proteolytic resistance and can enhance cell permeability.[2] | Can disrupt secondary structures; may require modified coupling protocols. |
| Proline and its Analogs | Pyrrolidine ring | Restricts the φ angle to approximately -60° to -75°, inducing kinks or turns. | Excellent at inducing β-turns; naturally occurring. | Limited conformational space; can introduce significant structural perturbations. |
| Lactam Bridges (Cyclization) | Covalent bond between side chains (e.g., Asp/Glu and Lys/Orn) | Macrocyclization that globally constrains the peptide backbone.[1] | Can dramatically increase stability and affinity; mimics natural cyclic peptides. | Requires orthogonal protecting groups and an additional on-resin cyclization step; design can be challenging. |
Structural Insights: Visualizing Conformational Constraints
The Ramachandran plot illustrates the allowed φ and ψ torsional angles for amino acid residues in a peptide. Constrained amino acids significantly restrict the accessible regions of this plot.
Caption: Ramachandran plots for a general amino acid, Aib, and a cyclopropane amino acid.
As depicted, while a general amino acid like alanine has broad allowed regions, Aib is largely restricted to the helical region. Cyclopropane amino acids, depending on their stereochemistry, occupy even more confined and distinct regions of the Ramachandran plot, highlighting their potent ability to dictate backbone conformation.
Experimental Data: Performance in Action
Case Study 1: Enhancing Cell Permeability with Cyclopropane Tethers
A study by Kawamoto et al. demonstrated that incorporating conformationally restricted cyclopropane tethers into cyclic peptides can dramatically enhance cell permeability, in some cases exceeding that of the well-known cell-permeable peptide, cyclosporine A.[2] This suggests that the rigidifying effect of the cyclopropane ring can help to mask polar amide groups, reducing the desolvation penalty for membrane crossing.[2]
Case Study 2: Cyclopropane-Derived Peptidomimetics in Drug Design
Research by Martin et al. has shown that replacing dipeptide segments with trisubstituted cyclopropanes can lead to peptidomimetics with significantly increased potency.[4] For instance, incorporating a cyclopropane mimic into an enkephalin analog resulted in a compound with high affinity for opioid receptors.[8] NMR and X-ray structural studies have confirmed that these cyclopropane-containing pseudopeptides can adopt and stabilize extended conformations that mimic the bioactive state of the parent peptide.[4][10]
Experimental Protocols: Incorporating Sterically Hindered Amino Acids
The incorporation of Fmoc-Acpa and other sterically hindered amino acids requires optimized coupling protocols to overcome the steric hindrance and achieve high coupling efficiencies.
Recommended Coupling Reagents
For sterically demanding couplings, standard carbodiimide reagents like DIC may be insufficient. More potent activating reagents are recommended:[11]
-
Uronium/Aminium salts: HATU, HCTU, COMU
-
Phosphonium salts: PyAOP, PyBOP
Optimized Coupling Protocol (Manual Synthesis)
This protocol is a general guideline for the coupling of a sterically hindered amino acid, such as Fmoc-Acpa.
-
Resin Preparation:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling reagent such as HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[11]
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Double Coupling (if necessary):
-
If the ninhydrin test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat the coupling step with a fresh solution of activated amino acid for another 2-4 hours.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Workflow for Incorporating a Sterically Hindered Amino Acid
Caption: Experimental workflow for the solid-phase synthesis coupling of Fmoc-Acpa.
Conclusion
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. α-(Fmoc-amino)-cyclopropaneacetic acid stands out as a particularly powerful tool for inducing rigid, well-defined conformations that can significantly enhance the biological activity and stability of peptides. While its incorporation requires optimized coupling conditions due to steric hindrance, the profound impact on peptide structure and function often justifies the synthetic effort. By understanding the comparative advantages and structural consequences of using Fmoc-Acpa versus other constraining elements like Aib or N-methylation, researchers can make more informed decisions in the rational design of next-generation peptide therapeutics.
References
- 1. Synthesis, conformational investigations and applications of alpha-peptides containing cis-beta-aminocyclopropane dicarboxylic acids - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 2. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Assay Validation of Peptides with Unnatural Amino Acids
Introduction
The landscape of peptide therapeutics is undergoing a profound transformation. Driven by the need to overcome the inherent limitations of natural peptides, such as poor stability and rapid clearance, researchers are increasingly turning to the incorporation of unnatural amino acids (UAAs). These novel building blocks offer a powerful toolkit to enhance pharmacological properties, including proteolytic resistance, target affinity, and bioavailability.[1][2] The inclusion of UAAs can modulate the physicochemical characteristics of peptides, leading to analogs with more "drug-like" properties.[1] However, this chemical sophistication introduces new complexities into the drug development pipeline, demanding a tailored and rigorous approach to biological assay validation.
This guide provides an in-depth comparison of validation strategies for UAA-containing peptides. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish principles for creating self-validating assay systems, and ground our recommendations in authoritative standards. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently navigate the validation of these next-generation therapeutics.
Part 1: The UAA Challenge: Foundational Principles for Assay Design
The introduction of a UAA fundamentally alters a peptide's identity. Its unique side chain, stereochemistry, or backbone structure can influence everything from solubility and aggregation to receptor interaction and enzymatic stability.[1] Therefore, before embarking on biological assays, a robust physicochemical characterization is not just a preliminary step but a foundational requirement for meaningful results.
The Imperative of Orthogonal Characterization
No single analytical technique can fully capture the structural identity of a modified peptide. Regulatory agencies increasingly expect the use of orthogonal methods—distinct techniques that measure the same attribute through different physical principles—to build a comprehensive and reliable data package.[3]
Key characterization assays include:
-
Identity and Sequence: High-resolution mass spectrometry (LC-MS/MS) is essential to confirm the molecular weight and verify the amino acid sequence, including the correct placement of the UAA.[4][5]
-
Purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing purity and identifying peptide-related impurities, which is a critical FDA requirement.[4]
-
Structure: For peptides with defined secondary or tertiary structures, biophysical methods like Circular Dichroism (CD) spectroscopy can confirm that the UAA has not induced unintended conformational changes.[5]
Failure to perform this upfront characterization can lead to the misinterpretation of biological data. An observed loss of activity, for example, might be incorrectly attributed to the UAA's effect on target binding, when it is actually due to poor solubility or aggregation in the assay buffer.
Part 2: A Comparative Analysis of Core Validation Assays
With a well-characterized peptide in hand, the focus shifts to validating its biological performance. The presence of UAAs necessitates a critical evaluation of standard assay formats.
Stability Assays: Beyond Natural Degradation Pathways
One of the primary reasons for incorporating UAAs is to block cleavage by proteases.[6] Validating this enhanced stability is a cornerstone of the development process.
Comparison of Methodologies: LC-MS vs. Fluorescence/ELISA
While fluorescence-based or antibody-based (ELISA) methods can be used, they carry a significant risk for UAA-peptides. A modification at or near a terminal or cleavage site can interfere with fluorescent tag recognition or abolish antibody binding, giving a false impression of degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard. It is a direct measurement technique that tracks the disappearance of the parent peptide mass over time, making it agnostic to the structural changes introduced by UAAs.[7] It provides unambiguous quantitative data on the parent peptide's half-life and can simultaneously identify degradation products.[8]
Data Presentation: Comparative Stability of a Model Peptide
| Peptide Variant | Key Modification | Matrix | Half-life (t½) in hours | Primary Cleavage Product(s) |
| Peptide-NAT | All L-amino acids | Human Plasma | 0.5 | Fragments (1-9) and (10-15) |
| Peptide-UAA | D-Alanine at P1' site | Human Plasma | > 24 | No significant degradation observed |
| Peptide-NMe | N-methylated amide bond | Human Plasma | 18 | Minor C-terminal cleavage |
This table illustrates how specific UAAs can dramatically enhance proteolytic stability compared to a natural counterpart.
Potency and Selectivity Assays: Ensuring On-Target Efficacy
Potency assays measure the biological effect of the peptide, typically by determining the concentration required to elicit a half-maximal response (EC50 or IC50).
Biochemical vs. Cell-Based Assays
-
Biochemical Assays (e.g., Receptor Binding, Enzyme Inhibition): These assays, such as Surface Plasmon Resonance (SPR) or fluorescence polarization, measure direct interaction with the molecular target.[9] They are invaluable for quantifying binding affinity (Kd) and kinetics.
-
Cell-Based Assays (e.g., Second Messenger, Reporter Gene): These assays measure the functional consequence of target engagement in a more physiologically relevant system.[10] For peptides targeting intracellular proteins, cell-based assays are critical for assessing not only potency but also the compound's ability to cross the cell membrane.[10]
The choice depends on the target and the research question. For a GPCR-targeting peptide, a biochemical radioligand binding assay might be used to determine affinity, while a cell-based cAMP assay would be used to confirm functional agonism or antagonism. The UAA could potentially enhance binding affinity but fail to induce the conformational change necessary for signaling, a distinction only a functional assay could reveal.
Data Presentation: Comparative Potency of Peptide Analogs
| Peptide Analog | UAA Modification | Target Binding (Ki, nM) | Functional Potency (EC50, nM) |
| Lead-Peptide-1 | None (Natural) | 25.3 | 45.8 |
| Lead-Peptide-2 | Homo-phenylalanine | 5.1 | 8.3 |
| Lead-Peptide-3 | β-Alanine | 30.5 | > 1000 (Inactive) |
This table demonstrates how a UAA can improve (Analog 2) or abolish (Analog 3) functional potency, even with similar binding affinity.
Immunogenicity Assessment: A Critical Regulatory Hurdle
Immunogenicity, the potential for a therapeutic to provoke an unwanted immune response, is a major safety concern for all biologics, including peptides.[6] The FDA requires that all peptide drug products undergo an immunogenicity risk assessment.[11] UAAs can be particularly problematic as they can form "neo-epitopes"—novel sequences that the immune system recognizes as foreign.[12]
The assessment strategy is a multi-tiered process:
-
In Silico Prediction: The first step involves using computational algorithms to screen the peptide sequence for potential binding to Human Leukocyte Antigen (HLA) molecules, a key event in initiating a T-cell immune response.[12][13]
-
In Vitro HLA Binding Assays: Promising candidates from in silico screening are validated using biochemical competition-based assays to measure their actual binding affinity to a panel of common HLA alleles.[12]
-
Ex Vivo T-Cell Assays: Peptides that bind HLA are further tested in cell-based assays (e.g., T-cell proliferation assays) using human immune cells to determine if they can activate T-cells, the drivers of the adaptive immune response.
Interestingly, some studies have shown that certain unnatural modifications can also be used strategically to attenuate the immune response against an otherwise immunogenic peptide.[6]
Part 3: Building a Self-Validating System: Protocols & Visualizations
To ensure trustworthiness, every protocol must be a self-validating system with appropriate controls. Below are detailed methodologies and workflows.
Experimental Protocol: LC-MS-Based Peptide Stability in Human Plasma
Objective: To determine the proteolytic half-life of a UAA-containing peptide in human plasma.
Methodology:
-
Preparation: Thaw pooled human plasma (anticoagulant, e.g., K2EDTA) at 37°C. Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM. Vortex gently to mix. This is your T=0 sample. Immediately remove a 100 µL aliquot.
-
Time Course: Incubate the remaining plasma-peptide mixture in a shaking water bath at 37°C. Remove 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching (Protein Precipitation): Immediately add each aliquot to a tube containing 300 µL of ice-cold organic solvent (e.g., acetonitrile with 1% formic acid). This stops all enzymatic activity and precipitates plasma proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze via LC-MS, monitoring for the specific mass-to-charge ratio (m/z) of the parent peptide.
-
Data Interpretation: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide versus time on a semi-log plot to calculate the half-life (t½).
Essential Controls:
-
Matrix-Only Control: Incubate plasma without peptide to identify interfering peaks.
-
Buffer Control: Incubate peptide in buffer instead of plasma to assess chemical (non-enzymatic) stability.
-
Positive Control: If available, a known rapidly degraded natural peptide to ensure the plasma is proteolytically active.
Visualizing Experimental Workflows and Pathways
A clear visual representation of complex processes is crucial for understanding and execution.
Caption: Workflow for LC-MS-based peptide stability assay.
Caption: Generic GPCR/cAMP signaling pathway for functional assays.
Caption: Integrated workflow for immunogenicity risk assessment.
Conclusion
The incorporation of unnatural amino acids represents a paradigm shift in peptide drug discovery, offering unprecedented control over molecular properties. However, this innovation must be paired with an evolution in our approach to biological validation. The key principles for success are a commitment to rigorous, orthogonal physicochemical characterization before biological testing; the selection of assay methodologies, like LC-MS, that are robust to structural modifications; and a comprehensive, tiered assessment of safety risks such as immunogenicity. By embracing these scientifically-grounded strategies, researchers can effectively de-risk their development programs and unlock the full therapeutic potential of UAA-containing peptides.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products | RAPS [raps.org]
- 12. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]
A Comparative Guide to the Conformational Analysis of Peptides: The Impact of Cyclopropane Residues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, understanding and controlling molecular conformation is paramount. The three-dimensional structure of a peptide dictates its biological activity, stability, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the conformational landscapes of standard peptides versus those incorporating cyclopropane residues—a powerful tool for rigidification and conformational constraint. We will delve into the theoretical underpinnings, present supporting experimental data, and provide detailed protocols for the key analytical techniques employed in these studies.
The Flexible Nature of Peptides and the Quest for Rigidity
Peptides, particularly short linear sequences, often exist as a dynamic ensemble of conformations in solution. This inherent flexibility can be a double-edged sword. While it may allow for adaptation to various binding partners, it often comes at the cost of reduced binding affinity and increased susceptibility to proteolytic degradation. Consequently, a significant focus in peptidomimetic design is the introduction of conformational constraints to pre-organize the peptide into its bioactive conformation, thereby minimizing the entropic penalty upon binding.
Cyclopropane Residues: A Strategy for Conformational Control
The incorporation of cyclopropane-containing amino acids into a peptide sequence is an effective strategy to curtail conformational freedom.[1][2] The rigid, three-membered ring of cyclopropane introduces significant steric hindrance, which restricts the rotation around adjacent single bonds in the peptide backbone.[3] This "cyclopropylic strain" effectively limits the accessible dihedral angles (phi, ψ), thereby guiding the peptide into a more defined secondary structure.[4] The stereochemistry of the substituents on the cyclopropane ring can be precisely controlled during synthesis, allowing for the tailored stabilization of specific turn or extended conformations.[2][5]
The introduction of these rigid elements can drastically affect the secondary structure and flexibility of the peptide sequence, often leading to improved metabolic stability.[2]
Comparative Conformational Analysis: Peptides With and Without Cyclopropane Residues
The most direct way to assess the impact of cyclopropane incorporation is through a head-to-head comparison of a parent peptide with its cyclopropane-modified analogue. This is typically achieved using a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[6] By analyzing various NMR parameters, we can gain detailed insights into the conformational preferences of a peptide.
A key indicator of the conformational impact of cyclopropane is the observation of distinct differences in chemical shifts and coupling constants between the modified and unmodified peptides. For instance, the protons on the cyclopropane ring itself have characteristic upfield chemical shifts, often appearing between -0.5 and 1.5 ppm in ¹H NMR spectra, providing a clear spectroscopic handle.[7][8][9]
Table 1: Comparative NMR Data for a Hypothetical Peptide Pair
| Parameter | Standard Peptide (e.g., -Ala-) | Cyclopropane-Modified Peptide (e.g., -Ac3c-) | Rationale for a Senior Application Scientist |
| ¹H Chemical Shifts (ppm) | |||
| Hα | ~4.1-4.5 | Can be shifted due to altered local electronic environment. | Changes in Hα chemical shifts are indicative of modifications to the backbone conformation. |
| HN | ~7.8-8.5 | Can show significant changes in temperature coefficients (dδ/dT). | A smaller temperature coefficient for an amide proton in the cyclopropane-containing peptide suggests its involvement in a stable intramolecular hydrogen bond, a hallmark of a well-defined structure. |
| Cyclopropyl Protons | N/A | ~-0.3 to 1.5 | The appearance of these highly shielded protons is a definitive confirmation of the incorporation of the cyclopropane residue. Their specific shifts and coupling patterns provide information on the stereochemistry of the cyclopropane ring. |
| ³J(HNHα) Coupling Constants (Hz) | ~5-9 Hz (for random coil) | Can be constrained to values indicative of specific dihedral angles (e.g., <6 Hz for α-helix, >8 Hz for β-sheet). | This coupling constant is directly related to the phi (φ) dihedral angle through the Karplus relationship. A more constrained value in the cyclopropane analogue points to a restriction of the accessible conformational space.[10] |
| Nuclear Overhauser Effects (NOEs) | May show weak or transient NOEs. | Often exhibit strong, unambiguous NOEs between specific protons. | The presence of strong NOEs, particularly long-range ones, is direct evidence of through-space proximity and is crucial for defining a stable three-dimensional structure. For example, a strong Hα(i) - Hα(i+1) NOE is indicative of a cis peptide bond, which can be induced by certain cyclopropane substitutions.[6] |
A notable example of the conformational influence of a cyclopropyl group was observed in a study of chemotactic formyl tripeptides. The peptide containing 1-amino-1-cyclopropane carboxylic acid (Ac(3)C) showed a significantly higher population of the E conformation (36%) about the formamide functionality compared to its α-aminoisobutyric acid (Aib) containing counterpart (9%).[11] This difference in conformational preference was directly linked to the biological activity of the peptides.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[1][12] The far-UV CD spectrum (190-250 nm) is particularly informative, with characteristic spectral shapes for α-helices, β-sheets, and random coils.
A comparison of the CD spectra of a peptide and its cyclopropane-modified version can reveal significant changes in the overall secondary structure. For instance, the introduction of a cyclopropane residue designed to induce a β-turn would be expected to result in a CD spectrum with features characteristic of such a turn, which are often subtle but distinct from a random coil.
Table 2: Expected Changes in CD Spectra Upon Cyclopropane Incorporation
| Secondary Structure | Characteristic CD Signals | Expected Change with Cyclopropane Residue | Rationale for a Senior Application Scientist |
| Random Coil | Strong negative band around 200 nm. | Shift towards a more structured spectrum. | A decrease in the intensity of the 200 nm band and the appearance of new features would indicate a shift from a disordered state to a more ordered conformation. |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. | An increase in the intensity of these characteristic bands. | If the cyclopropane residue is designed to stabilize an α-helical conformation, an enhancement of the helical signature in the CD spectrum would be expected. |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm. | Appearance or enhancement of these signals. | For cyclopropane residues promoting an extended conformation, the CD spectrum would be expected to evolve towards that of a β-sheet. |
| β-Turn | Various types with distinct, though often less intense, spectral features. | Emergence of a spectrum consistent with a specific turn type. | The induction of a specific turn structure by the cyclopropane residue would lead to a unique CD spectrum that can be compared to reference spectra for different turn types. |
Molecular Dynamics (MD) Simulations
MD simulations provide a computational lens through which to explore the conformational landscape of peptides at an atomic level of detail.[13][14] By simulating the movements of atoms over time, we can generate an ensemble of accessible conformations and analyze their relative populations and dynamic properties.
Comparing the MD trajectories of a standard peptide and its cyclopropane-containing analogue can vividly illustrate the restrictive effect of the cyclopropane ring. The Ramachandran plot, which maps the distribution of phi (φ) and psi (ψ) dihedral angles, is a powerful tool for this analysis.[15][16] For a flexible peptide, the Ramachandran plot will show broad, diffuse regions of allowed conformations. In contrast, the plot for a cyclopropane-modified peptide will typically exhibit highly localized clusters of conformations, demonstrating the significant reduction in conformational freedom.
Table 3: Comparative Analysis from Molecular Dynamics Simulations
| Parameter | Standard Peptide | Cyclopropane-Modified Peptide | Rationale for a Senior Application Scientist |
| Ramachandran Plot | Broadly distributed phi/psi angles. | Tightly clustered phi/psi angles in specific regions. | This provides a direct visualization of the conformational restriction imposed by the cyclopropane residue, confirming its role as a "molecular straitjacket." |
| Root Mean Square Deviation (RMSD) | High RMSD values over the simulation time, indicating significant conformational changes. | Low RMSD values, indicating a stable and well-defined conformation. | A stable RMSD trajectory for the cyclopropane-containing peptide is strong evidence that it maintains a consistent structure throughout the simulation. |
| Intramolecular Hydrogen Bonds | Transient or absent. | Stable and persistent throughout the simulation. | The formation of stable intramolecular hydrogen bonds is a key feature of well-defined secondary structures, and their presence in the simulation of the cyclopropane analogue further supports its rigidification. |
Experimental Protocols
NMR Spectroscopy for Peptide Conformational Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, CD₃OH) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Adjust the pH to the desired value using dilute deuterated acid or base.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H: For initial assessment of sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 150-300 ms is typically used for peptides. ROESY is often preferred for molecules in the intermediate size range where the NOE can be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
Variable Temperature Experiments: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances using the TOCSY, NOESY/ROESY, and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Determine dihedral angle restraints from ³J(HNHα) coupling constants.
-
Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
Dilute the stock solution to a final concentration of 50-100 µM.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software (e.g., K2D3, BeStSel).
-
Molecular Dynamics (MD) Simulations
-
System Setup:
-
Generate an initial 3D structure of the peptide. This can be an extended conformation or a structure predicted by homology modeling or other software.
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to adequately sample the conformational space.
-
Save the coordinates of the system at regular intervals to generate a trajectory file.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, including:
-
RMSD to assess structural stability.
-
Ramachandran plots to analyze backbone dihedral angles.
-
Intramolecular hydrogen bonds.
-
Radius of gyration to assess compactness.
-
-
Cluster the conformations in the trajectory to identify the most populated structural states.
-
Visualizing Conformational Constraints and Analytical Workflows
Caption: The incorporation of a cyclopropane residue constrains the conformational flexibility of a peptide.
Caption: Workflow for the comparative conformational analysis of peptides.
Conclusion
The incorporation of cyclopropane residues represents a powerful and versatile strategy for the conformational constraint of peptides. As we have demonstrated, a combination of NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations provides a robust toolkit for characterizing the structural consequences of this modification. By comparing the conformational landscapes of peptides with and without cyclopropane residues, researchers can gain valuable insights into the structure-activity relationships of these important biomolecules, paving the way for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
A Comparative Guide to the Enzymatic Stability of Peptides Incorporating α-(Fmoc-amino)-cyclopropaneacetic Acid
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation.[1][2] This rapid proteolysis in biological fluids leads to short in vivo half-lives, limiting the clinical potential of many promising candidates.[2][3] A leading strategy to overcome this hurdle is the incorporation of unnatural amino acids designed to confer proteolytic resistance.[2][4][5]
This guide provides an in-depth technical comparison of the enzymatic stability of a standard peptide versus a novel analogue containing α-(Fmoc-amino)-cyclopropaneacetic acid (Acca). We will explore the underlying mechanism of enhanced stability and provide a detailed, self-validating experimental protocol to quantify this effect, supported by comparative data.
The Rationale: Steric Hindrance via Cyclopropyl Scaffolding
The core principle behind the enhanced stability of Acca-containing peptides is steric hindrance . Proteolytic enzymes, such as trypsin and chymotrypsin, have specific active sites that recognize and bind to particular amino acid sequences to catalyze the cleavage of peptide bonds.[5] The incorporation of a non-natural amino acid like Acca, which features a rigid, three-membered cyclopropane ring at the α-carbon, introduces significant bulk.
This cyclopropyl group physically obstructs the peptide backbone from fitting correctly into the enzyme's active site.[6][7] This "steric shield" effectively prevents or dramatically slows down the rate of enzymatic cleavage at or near the modification site, thereby extending the peptide's circulatory half-life.[2][8]
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Binding Affinity of Peptides with Modified Amino Acids
Introduction: Beyond Nature's Alphabet
Peptides have emerged as highly promising therapeutic agents due to their high specificity and potent biological activity.[1] However, native peptides often face significant hurdles in clinical development, primarily due to poor enzymatic stability, low membrane permeability, and conformational flexibility, which can limit their binding affinity and in vivo efficacy.[1][2] To overcome these limitations, the strategic incorporation of modified amino acids has become a cornerstone of modern peptide drug design. These modifications, ranging from non-proteinogenic ("unnatural") amino acids (UAAs) to synthetic mimics of post-translational modifications (PTMs), offer a powerful toolkit to enhance the pharmacological properties of peptides.[2][3]
This guide provides an in-depth comparison of how different amino acid modifications can modulate the binding affinity of peptides to their biological targets. We will explore the underlying mechanisms of these enhancements, present supporting quantitative data, and detail the robust experimental methodologies required to validate these findings.
The Mechanistic Pillars of Affinity Enhancement
The introduction of a modified amino acid can enhance binding affinity through several key mechanisms. The choice of modification is a critical experimental decision, driven by the specific structural context of the peptide-target interaction.
-
Conformational Constraint: Native linear peptides exist in a conformational ensemble in solution. Binding to a target requires the peptide to adopt a specific "bioactive" conformation, a process that is entropically unfavorable. Modifications that pre-organize the peptide into this active shape reduce the entropic penalty of binding, thereby increasing affinity.[4][5] Cyclization, stapling, or the inclusion of sterically hindered residues are common strategies to achieve this.[4][5][6]
-
Increased Stability and Bioavailability: Modifications can protect the peptide backbone from proteolytic degradation by exopeptidases and endopeptidases.[1] Replacing L-amino acids with their D-enantiomers, for instance, can render cleavage sites unrecognizable to proteases, increasing the peptide's half-life and effective concentration at the target site.[1][7]
-
Novel Target Interactions: UAAs can introduce new chemical functionalities not found in the 20 canonical amino acids.[] These novel side chains can form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the target protein, directly increasing the enthalpic contribution to binding.[9]
-
Modulation of Physicochemical Properties: Altering properties like lipophilicity and charge can improve a peptide's ability to access its target, especially for intracellular or membrane-bound proteins.[2][10] For example, changing a charged arginine to a neutral citrulline can enhance binding to hydrophobic pockets.[11][12]
A Comparative Analysis of Key Amino Acid Modifications
The effect of a modification is highly context-dependent. However, general principles can be illustrated by comparing common modification types.
Unnatural Amino Acids (UAAs) for Conformational Control and Novel Interactions
UAAs are powerful tools for systematically optimizing peptide binders.[3]
-
α-Aminoisobutyric Acid (Aib): The gem-dimethyl group of Aib sterically restricts the peptide backbone's rotational freedom, strongly favoring a helical conformation.[4] This pre-organization can dramatically improve affinity if the target receptor preferentially binds a helical epitope. A compelling example is seen in the modification of Deltorphin C, an opioid peptide.
| Compound | Sequence | Binding Affinity (K_i, nM) for δ-opioid receptor | Fold Improvement vs. Native |
| Deltorphin C (Native) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 2.8 | 1.0x |
| [Aib²]-Deltorphin C | Tyr-Aib -Phe-Asp-Val-Val-Gly-NH₂ | 0.30 | 9.2x |
| [Aib³]-Deltorphin C | Tyr-D-Ala-Aib -Asp-Val-Val-Gly-NH₂ | 0.45 | 6.2x |
| Table 1: Comparative binding affinities of Deltorphin C and its Aib-modified analogs for the δ-opioid receptor. The data clearly shows that single Aib substitutions dramatically increase binding affinity by constraining the peptide into a more favorable conformation for receptor binding.[4] |
-
D-Amino Acids: The substitution of a native L-amino acid with its D-enantiomer is a widely used strategy to enhance proteolytic stability.[7] Furthermore, this can be an affinity-enhancing modification. In many protein-bound peptides, glycine residues adopt a positive ϕ dihedral angle, a conformation that is energetically unfavorable for L-amino acids but favored by D-amino acids. Replacing such a glycine with a suitable D-amino acid can therefore enhance binding affinity.[7]
Mimicking Post-Translational Modifications (PTMs) to Modulate Signaling
PTMs are nature's way of regulating protein-protein interactions. Synthetically incorporating PTMs or their mimics into peptides allows for the precise probing and modulation of these interactions.[11][13]
-
Phosphorylation: The addition of a phosphate group is a critical switch in many signaling pathways.[14] The effect on binding is target-specific. For the protein-tyrosine kinase Syk, phosphorylation at specific tyrosine residues mediates interactions with SH2 domain-containing proteins. A quantitative study using synthetic peptides revealed that different phosphorylation patterns lead to distinct binding preferences.[14]
-
Citrullination: This modification converts a positively charged arginine to a neutral urea-containing citrulline. This charge neutralization can significantly impact binding. In the context of Major Histocompatibility Complex (MHC) molecules, which often have a preference for hydrophobic or charge-neutral residues in their binding pockets, citrullination of a peptide antigen can enhance its binding affinity to the MHC.[11][12][15]
| Peptide Origin | Modification | Effect on MHC Binding | Rationale |
| Myelin Basic Protein | Arginine → Citrulline | Statistically significant increase | The charge-neutral citrulline is favored over the positively charged arginine in the H-2Kb binding pocket.[11][12] |
| SARS Peptide | N-terminal Acetylation | Complete disruption | The modification likely interferes with critical N-terminal interactions in the MHC binding groove.[16] |
| Table 2: Impact of PTMs on peptide binding to MHC molecules. The data illustrates that the effect of a modification is highly dependent on its position and the specific nature of the binding pocket.[11][12][16] |
Experimental Guide: Quantifying Binding Affinity
Accurate measurement of binding affinity is crucial for validating the impact of peptide modifications. The equilibrium dissociation constant (K_D) is the primary metric, where a smaller K_D value indicates a stronger binding interaction.[17] Here, we detail two gold-standard, label-free techniques.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is an optical technique that provides real-time binding kinetics (association rate, k_a; dissociation rate, k_d) and equilibrium affinity (K_D = k_d/k_a).[17][18] It is invaluable for detailed mechanistic studies.
Experimental Rationale: One binding partner (the "ligand," e.g., the target protein) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the modified peptide) is flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the surface, which is measured in real-time. This allows for the determination of both on- and off-rates, providing deeper insight than equilibrium-only methods.
Step-by-Step Methodology:
-
Immobilization: The target protein is covalently immobilized onto a sensor chip surface (e.g., via amine coupling). The goal is to achieve a surface density that avoids mass transport limitations.
-
Analyte Preparation: A dilution series of the purified modified peptide is prepared in a suitable running buffer. A "zero concentration" sample (buffer only) is included for double referencing.
-
Binding Cycle:
-
Association: The peptide solution is injected over the sensor surface at a constant flow rate for a defined period. Binding is observed as an increase in the response signal.
-
Dissociation: The running buffer is injected over the surface, and the dissociation of the peptide-protein complex is monitored as a signal decrease.
-
-
Regeneration: A pulse of a harsh solution (e.g., low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are processed. After subtracting the reference surface and buffer-only signals, the curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18] It is the only method that can determine all binding parameters (K_D, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.
Experimental Rationale: ITC provides a complete thermodynamic profile of the interaction. This is critical because two peptides could have the same K_D but achieve it through different means (e.g., one interaction is enthalpy-driven, another is entropy-driven). Understanding these thermodynamic signatures is crucial for rational drug design.
Step-by-Step Methodology:
-
Sample Preparation: The target protein is placed in the sample cell, and the modified peptide is loaded into the injection syringe. Both must be in the exact same buffer to minimize heats of dilution. Concentrations are chosen based on the expected K_D.
-
Titration: A series of small, precise injections of the peptide solution are made into the protein solution while the temperature is held constant.
-
Heat Detection: The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) with each injection.
-
Data Acquisition: The raw data is a series of heat burst peaks over time. The area under each peak is integrated to determine the heat change for that injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters K_D, n, and ΔH. The entropy (ΔS) can then be calculated.
Conclusion and Future Outlook
The strategic incorporation of modified amino acids is a transformative approach in peptide-based drug discovery. By leveraging principles of conformational constraint, enhanced stability, and the introduction of novel chemical functionalities, researchers can systematically evolve peptides from micromolar binders to potent nanomolar or even picomolar inhibitors.[3] The choice of modification—be it an Aib residue to induce helicity, a D-amino acid to confer stability, or a synthetic PTM to modulate a specific interaction—must be guided by a deep understanding of the target's structure and the desired pharmacological outcome.
Robust, quantitative biophysical techniques like SPR and ITC are not merely validation tools; they are integral to the design-build-test-learn cycle.[17][18] The kinetic and thermodynamic data they provide offer invaluable insights that guide the next round of peptide optimization. As our ability to synthesize and incorporate an ever-expanding chemical diversity of amino acids grows, the potential to create peptide therapeutics with precisely tailored properties and exceptional binding affinities will continue to advance the frontiers of medicine.
References
- 1. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 18. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the X-ray Crystallography of Peptides Featuring α-(Fmoc-amino)-cyclopropaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The Significance of Conformational Constraint in Peptide Crystallography
The inherent flexibility of short peptides in solution presents a significant hurdle to obtaining high-quality crystals suitable for X-ray diffraction. This conformational heterogeneity often leads to amorphous precipitates or poorly ordered crystals. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to pre-organize the peptide backbone into a more defined secondary structure, thereby reducing the entropic penalty of crystal packing and increasing the likelihood of successful crystallization.
Among the diverse array of constrained amino acids, those featuring a cyclopropane ring are of particular interest. The rigid, three-membered ring of α-(Fmoc-amino)-cyclopropaneacetic acid (Ac3c) imparts a significant steric hindrance that restricts the phi (φ) and psi (ψ) backbone dihedral angles to a narrow range of values. This localized rigidity can nucleate specific secondary structures, such as β-turns and helices, providing a powerful tool for rational peptide design.
Peptide Synthesis: Incorporating α-(Fmoc-amino)-cyclopropaneacetic Acid
The synthesis of peptides containing Ac3c is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group on the α-amino group of Ac3c ensures compatibility with the iterative deprotection and coupling steps of SPPS.
Experimental Protocol: Fmoc-SPPS of an Ac3c-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Ala-Ac3c-Ala-Val-Phe-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Ac3c-OH, Fmoc-Val-OH, Fmoc-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of OxymaPure® in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended): After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Acetylation of N-terminus: Acetylate the N-terminal amine by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DDT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Caption: Fmoc-SPPS workflow for an Ac3c-containing peptide.
Crystallization of Ac3c-Containing Peptides: A Practical Approach
The ultimate goal of peptide synthesis in this context is to obtain high-purity material for crystallization trials. Peptide crystallization is a multifactorial process, and a systematic screening of various conditions is essential for success.[1]
Experimental Protocol: Crystallization Screening
Materials:
-
Purified Ac3c-containing peptide (lyophilized powder)
-
A variety of buffers covering a wide pH range (e.g., citrate, Tris, HEPES)
-
Precipitants (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate, organic solvents like isopropanol and MPD)
-
Additives (e.g., salts, detergents, small molecules)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Solubility Testing: Determine the solubility of the peptide in various buffers to identify a suitable starting concentration for screening, typically in the range of 5-20 mg/mL.
-
High-Throughput Screening:
-
Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) that offer a diverse range of conditions.
-
Set up sitting or hanging drop vapor diffusion experiments. A typical drop consists of 1 µL of peptide solution mixed with 1 µL of the screen solution, equilibrated against a reservoir of 100 µL of the screen solution.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly inspect the drops under a microscope for the formation of crystals over several weeks.
-
-
Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens around these conditions.
-
Systematically vary the pH, precipitant concentration, and peptide concentration to improve crystal size and quality.
-
Consider the use of seeding techniques (micro or macro) if initial crystals are small or of poor quality.
-
Caption: General workflow for peptide crystallization.
Comparative Analysis: Ac3c vs. Other Constrained Amino Acids
While crystallographic data for peptides containing specifically α-(Fmoc-amino)-cyclopropaneacetic acid are not abundant in the public domain, we can draw valuable comparisons with structurally related constrained amino acids for which crystal structures have been reported. The most relevant analogs for comparison are 1-aminocyclopropanecarboxylic acid (Ac3c's deprotected counterpart) and α-aminoisobutyric acid (Aib), another widely used helix-inducing residue.
| Feature | α-(Fmoc-amino)-cyclopropaneacetic Acid (Ac3c) (Predicted) | 1-Aminocyclopropanecarboxylic Acid (Ac3c) | α-Aminoisobutyric Acid (Aib) | Proline (Pro) |
| Structure | Cyclopropane ring fused to Cα | Cyclopropane ring fused to Cα | Gem-dimethyl substitution at Cα | Pyrrolidine ring |
| Backbone Dihedral Angles (φ, ψ) | Highly restricted, favoring helical or turn conformations. | Highly restricted, similar to protected Ac3c. | Restricted to helical regions (α- and 310-helix). | φ is fixed at ~ -60°. |
| Helix Propensity | High, expected to induce tight turns and 310-helices. | High, promotes β-turns and distorted 310-helices.[2] | Very high, a strong helix nucleator.[3] | Helix breaker, often found at the N-terminus of helices. |
| Impact on Crystallization | Favorable due to pre-organization of the peptide backbone. | Favorable, restricts conformational flexibility. | Generally favorable, facilitates crystallization by reducing flexibility.[4] | Can either promote or hinder crystallization depending on context. |
| Known Crystal Structures | Limited public data. | Crystal structure of the amino acid itself and in complex with enzymes are known.[5] | Numerous crystal structures of Aib-containing peptides exist.[3][4] | Abundant in protein and peptide crystal structures. |
The primary advantage of Ac3c, similar to Aib, is its ability to significantly reduce the conformational search space of the peptide backbone, which is a key factor in promoting crystallization.[4] The rigid cyclopropane ring of Ac3c is expected to enforce a more defined turn or helical structure compared to less constrained residues. However, the unique stereoelectronic properties of the cyclopropane ring may lead to slightly different packing arrangements in the crystal lattice compared to Aib-containing peptides.
X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. A general overview of this process is provided below.
-
Crystal Mounting and Cryo-protection: Crystals are carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often required to prevent ice formation.
-
Data Collection: Diffraction data are collected at a synchrotron source or on a home-source X-ray diffractometer.[6]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[7]
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques like single-wavelength anomalous dispersion (SAD), which may require the incorporation of a heavy atom.[6]
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to improve the fit to the experimental data and to ensure ideal stereochemistry.[6]
Conclusion
The incorporation of α-(Fmoc-amino)-cyclopropaneacetic acid into peptides represents a promising strategy for facilitating their crystallization and subsequent structure determination by X-ray crystallography. While direct crystallographic data for Ac3c-containing peptides is still emerging, a wealth of information from related constrained amino acids, particularly Aib, strongly suggests that Ac3c will be a valuable tool for peptide structural biologists. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis, crystallization, and structural analysis of these novel peptides, paving the way for new discoveries in drug development and molecular design.
References
- 1. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hod4.net [hod4.net]
A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of Cyclopropane Amino Acids
In the field of medicinal chemistry, cyclopropane amino acids represent a class of "privileged scaffolds."[1][2] Their rigid, three-membered ring structure imparts unique conformational constraints on peptides, which can lead to enhanced metabolic stability, increased receptor selectivity, and improved biological activity.[1][2] However, the synthesis of these valuable building blocks often results in enantiomeric mixtures. As government regulations and the principles of stereospecific pharmacology demand the development of single-enantiomer drugs, the accurate determination of enantiomeric excess (e.e.) is not just an analytical step—it is a critical requirement for quality control, efficacy, and safety.[3][4]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of cyclopropane amino acids. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to build robust, reliable, and efficient analytical systems.
The Core of Chiral Separation: A Comparison of Stationary Phases
The direct separation of enantiomers is the most widely adopted and efficient strategy, avoiding the need for derivatization that can introduce potential impurities or racemization.[5][6][7] This is achieved by using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer of the analyte.[4][7] The differing stability of these complexes results in different retention times, allowing for separation and quantification. The choice of CSP is the single most important factor in method development.
Polysaccharide-Based CSPs
Polysaccharide derivatives, typically cellulose or amylose coated or immobilized on silica gel, are the workhorses of chiral chromatography.[4][8] They offer broad applicability and are often the first choice for screening.
-
Mechanism: Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into chiral grooves or cavities on the polysaccharide structure.[4]
-
Best Suited For: N-protected cyclopropane amino acid derivatives (e.g., Boc, Cbz, Fmoc). The protecting groups often enhance the interactions required for separation on these phases.
-
Common Mobile Phases: Typically operated in normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).[8] For acidic or basic analytes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to improve peak shape and resolution.[8]
Macrocyclic Glycopeptide CSPs
These phases, based on antibiotics like teicoplanin or vancomycin, are uniquely suited for polar and ionizable compounds.[5][9]
-
Mechanism: The complex structure of macrocyclic glycopeptides offers multiple interaction points, including ionic interactions, hydrogen bonding, and inclusion in hydrophobic pockets.[9][10] This multi-modal interaction capability is key to their success.
-
Best Suited For: Underivatized ("free") cyclopropane amino acids. Because these CSPs possess ionic functional groups and are compatible with aqueous mobile phases, they can effectively resolve zwitterionic amino acids without prior derivatization.[5][11]
-
Common Mobile Phases: Reversed-phase (e.g., water/methanol/formic acid) or polar ionic modes are common, providing the necessary environment for ionic interactions.[5][10]
Performance Comparison: A Case Study
To illustrate the selection process, consider the separation of a racemic N-Boc protected cyclopropane amino acid. A screening on two different types of CSPs might yield the following results.
| CSP Type | Column Example | Mobile Phase | Retention Times (min) | Resolution (Rs) | Rationale for Performance |
| Polysaccharide | Chiralpak IA (Amylose-based) | Hexane/Ethanol/TFA (90:10:0.1) | 12.4 (Enant. 1), 14.8 (Enant. 2) | 2.5 | Excellent fit into the chiral cavities of the amylose polymer, enhanced by hydrogen bonding with the Boc-carbamate. |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Methanol/Acetic Acid/TEA (100:0.05:0.02) | 8.1 (Enant. 1), 8.9 (Enant. 2) | 1.3 | While separation is possible, the primary ionic interaction sites are blocked by the N-Boc group, leading to weaker chiral recognition and lower resolution. |
This is representative data synthesized to illustrate typical column performance.
This comparison clearly shows that for an N-protected analyte, the polysaccharide phase provides superior separation, leading to more accurate e.e. determination.
A Logical Workflow for Method Development
A structured, logical approach to method development saves time and ensures a robust final method. The process should begin with broad screening and progressively narrow down to optimized conditions.
Caption: Logical workflow for chiral HPLC method development.
Experimental Protocol: e.e. Determination of an N-Fmoc Cyclopropane Amino Acid
This protocol provides a robust starting point for a common analytical task. The choice of an N-Fmoc derivative is illustrative of protecting group strategies used in peptide synthesis.
1. Materials and Equipment
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Stationary Phase: Chiralpak IA column (250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade Hexane, Ethanol, and Trifluoroacetic Acid (TFA).
-
Sample: Racemic or enantioenriched N-Fmoc cyclopropane amino acid.
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing Hexane, Ethanol, and TFA in a ratio of 90:10:0.1 (v/v/v).
-
For example, to make 1 L: combine 900 mL Hexane, 100 mL Ethanol, and 1 mL TFA.
-
Ensure thorough mixing and degas the mobile phase for 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
3. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Causality: Dissolving the sample in the mobile phase itself prevents solvent mismatch effects at the point of injection, which can cause peak distortion.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the column or system tubing.
4. HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) | Proven selectivity for N-protected amino acids. |
| Mobile Phase | 90:10:0.1 Hexane/Ethanol/TFA | Balances retention and selectivity; TFA ensures the analyte is in a single ionic state for sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 25 °C | Temperature control ensures retention time stability and run-to-run reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential for column overload and band broadening. |
| Detection | UV at 265 nm | The Fmoc group has a strong chromophore with maximum absorbance near this wavelength. |
5. Data Analysis and Calculation
-
After the run, identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the standard formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.
Conclusion
The chiral HPLC analysis of cyclopropane amino acids is a nuanced but highly manageable task when approached with a foundational understanding of chiral recognition mechanisms and a systematic development strategy. While polysaccharide-based CSPs are a formidable tool for N-protected derivatives, macrocyclic glycopeptide phases offer an elegant solution for the direct analysis of underivatized zwitterions. By aligning the choice of CSP and mobile phase with the physicochemical properties of the analyte, researchers can develop highly reliable, accurate, and robust methods. This analytical rigor is the bedrock upon which safe and effective chiral therapeutics are built.
References
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. eijppr.com [eijppr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of α-(Fmoc-amino)-cyclopropaneacetic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of α-(Fmoc-amino)-cyclopropaneacetic acid analogs. These conformationally constrained amino acid derivatives are of significant interest in medicinal chemistry and drug design due to their ability to introduce specific structural features into peptides and other bioactive molecules. By exploring the impact of various structural modifications on biological activity, this guide aims to provide a valuable resource for the rational design of novel therapeutics.
Introduction: The Significance of Conformational Constraint
The introduction of conformational constraints into peptide structures is a widely employed strategy in drug discovery to enhance potency, selectivity, and metabolic stability. α-(Fmoc-amino)-cyclopropaneacetic acids are a class of non-proteinogenic amino acids that rigidly fix the Cα-backbone dihedral angles, thereby influencing the overall conformation of a peptide. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of rigidity, making these analogs valuable tools for probing peptide-receptor interactions and for the development of peptidomimetics with improved pharmacological profiles.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis, making these analogs readily incorporable into peptide sequences. Understanding the SAR of these building blocks is crucial for optimizing their application in drug design. This guide will systematically explore the effects of substitutions on the cyclopropane ring and modifications of the amino and carboxyl groups on the biological activity of the resulting compounds.
Core Scaffold and Key Modification Points
The fundamental structure of α-(Fmoc-amino)-cyclopropaneacetic acid provides several points for chemical modification to explore the SAR. The diagram below illustrates this core scaffold and highlights the key areas where structural variations can be introduced to modulate biological activity.
Caption: Core scaffold of α-(Fmoc-amino)-cyclopropaneacetic acid and key modification points.
Comparative Analysis of Structural Modifications
The biological activity of α-(Fmoc-amino)-cyclopropaneacetic acid analogs can be significantly altered by chemical modifications. This section compares the effects of these changes, supported by experimental data from the literature.
Substitution on the Cyclopropane Ring
Substituents on the cyclopropane ring can influence the molecule's steric profile, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.
| Analog | Substitution Pattern | Target | Activity (IC50/Ki) | Reference |
| Parent Compound | Unsubstituted | Enzyme X | 10 µM | Fictional Example |
| Analog A | 2,2-dimethyl | Enzyme X | 5 µM | Fictional Example |
| Analog B | 2-phenyl | Enzyme X | 20 µM | Fictional Example |
| Analog C | 2-fluoro | Enzyme X | 8 µM | Fictional Example |
Analysis of Ring Substitutions:
-
Steric Bulk: The introduction of gem-dimethyl groups (Analog A) can lead to a more favorable interaction with the target, potentially by filling a hydrophobic pocket, resulting in increased potency. Conversely, a bulky phenyl group (Analog B) may cause steric hindrance, leading to a decrease in activity.
-
Electronic Effects: The incorporation of an electron-withdrawing fluorine atom (Analog C) can alter the electronic properties of the cyclopropane ring and influence hydrogen bonding interactions, leading to a modest improvement in activity.
Modification of the Amino and Carboxyl Groups
Modifications to the amino and carboxyl termini can impact the molecule's ability to form key interactions, such as salt bridges and hydrogen bonds, with the target protein.
| Analog | Modification | Target | Activity (IC50/Ki) | Reference |
| Parent Compound | -COOH, -NH-Fmoc | Enzyme Y | 15 µM | Fictional Example |
| Analog D | Esterification (-COOCH3) | Enzyme Y | 50 µM | Fictional Example |
| Analog E | Amidation (-CONH2) | Enzyme Y | 12 µM | Fictional Example |
| Analog F | N-methylation (-N(CH3)-Fmoc) | Enzyme Y | 30 µM | Fictional Example |
Analysis of Terminal Group Modifications:
-
Carboxyl Group: Esterification of the carboxylic acid (Analog D) often leads to a significant loss of activity, highlighting the importance of the carboxylate in forming a critical salt bridge or hydrogen bond with the target. Amidation (Analog E) can sometimes be tolerated, suggesting that a hydrogen bond donor is sufficient for maintaining activity.
-
Amino Group: N-methylation (Analog F) can disrupt a crucial hydrogen bond donation from the amide nitrogen, resulting in reduced potency.
Experimental Protocols
To facilitate the synthesis and evaluation of these analogs, the following section provides representative experimental procedures.
Synthesis of a Representative α-(Fmoc-amino)-cyclopropaneacetic Acid Analog
This protocol describes a general method for the synthesis of a 2,2-disubstituted α-(Fmoc-amino)-cyclopropaneacetic acid.
Workflow for Synthesis:
Caption: General synthetic workflow for α-(Fmoc-amino)-cyclopropaneacetic acid analogs.
Step-by-Step Protocol:
-
Cyclopropanation: To a solution of the starting olefin (1.0 eq) in dichloromethane (DCM), add the Simmons-Smith reagent (diiodomethane and diethylzinc, 1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Ester Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting cyclopropyl ester is then hydrolyzed using lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding acyl azide using diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.5 eq) in toluene. The reaction mixture is heated to 80 °C to induce the Curtius rearrangement, forming the isocyanate. Trapping with t-butanol yields the Boc-protected amine.
-
Fmoc Protection: The Boc protecting group is removed with trifluoroacetic acid (TFA) in DCM. The resulting free amine is then protected with Fmoc-succinimide (1.1 eq) in the presence of a base such as diisopropylethylamine (DIPEA) to yield the final Fmoc-protected α-amino-cyclopropaneacetic acid analog.
In Vitro Enzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to evaluate the inhibitory activity of the synthesized analogs against a target enzyme.
Experimental Workflow for Inhibition Assay:
Safety Operating Guide
Navigating the Safe Handling of a-(Fmoc-amino)-cyclopropaneacetic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For the innovative researcher in drug development, the synthesis of novel peptides and peptidomimetics is a cornerstone of discovery. Among the vast array of building blocks available, a-(Fmoc-amino)-cyclopropaneacetic acid and its derivatives offer unique conformational constraints, making them valuable assets in designing molecules with enhanced biological activity and stability. However, as with any chemical reagent, a thorough understanding of its handling requirements is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE), operational protocols, and disposal plans for this compound.
Understanding the Hazard Profile
While specific hazard data for every novel amino acid derivative may not be extensively documented, the safety profile can be extrapolated from the known risks associated with Fmoc-protected amino acids as a class. These compounds are typically fine, white to off-white powders. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Based on available safety data sheets (SDS) for similar compounds, this compound should be treated as a substance that may cause:
-
Skin Irritation: Prolonged or repeated contact can lead to redness and irritation.[1]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2]
It is crucial to handle this compound with the appropriate precautions to minimize exposure and mitigate these potential risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE and specific recommendations to ensure comprehensive protection.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent direct skin contact and potential irritation. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect the eyes from airborne dust particles and accidental splashes. Standard prescription glasses are not a substitute. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated dust respirator. | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation. |
| Body Protection | A standard laboratory coat. | To protect personal clothing from contamination and prevent skin contact. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental integrity. The following workflow provides a step-by-step guide for researchers.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Preparation and PPE: Before handling the compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[1] Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood to minimize the risk of inhaling dust. Use a spatula to handle the powder and avoid creating airborne particles.
-
Dissolution: Add the powder to the appropriate solvent in your reaction vessel. Fmoc-protected amino acids are often soluble in organic solvents like dimethylformamide (DMF).[3]
-
Reaction: Conduct your experiment as planned. If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere.
-
Post-Reaction Workup: After the reaction is complete, follow your established protocol for product isolation and purification.
Spill Management and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small spill of the solid material, carefully sweep it up with a brush and dustpan, avoiding the generation of dust.[4][5] Place the collected material in a sealed, labeled container for proper disposal. Clean the spill area with soap and water.
-
Major Spill: If a large amount of the compound is spilled, evacuate the immediate area and alert your laboratory's safety officer.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][6] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][2] If breathing is difficult, administer oxygen and seek medical attention.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and any spilled material, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these safety protocols and operational best practices, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. A steadfast commitment to safety not only protects the individual but also fosters a culture of responsibility within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
